2,5-Dibromo-3-heptylthiophene
Description
Structure
2D Structure
Properties
CAS No. |
1038914-36-1 |
|---|---|
Molecular Formula |
C11H16Br2S |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
2,5-dibromo-3-heptylthiophene |
InChI |
InChI=1S/C11H16Br2S/c1-2-3-4-5-6-7-9-8-10(12)14-11(9)13/h8H,2-7H2,1H3 |
InChI Key |
LWEVPWJECJRWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(SC(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for 2,5 Dibromo 3 Heptylthiophene
Precursor Synthesis of 2,5-Dibromo-3-heptylthiophene
The principal method for synthesizing this compound involves the direct bromination of its precursor, 3-heptylthiophene (B1332389). This process is critical as the purity and yield of the final product are highly dependent on the precise control of the reaction conditions.
Bromination of 3-Heptylthiophene: Reaction Mechanisms and Selectivity
The bromination of 3-heptylthiophene typically proceeds via an electrophilic aromatic substitution mechanism. The thiophene (B33073) ring is electron-rich, making it susceptible to attack by electrophiles like bromine. The reaction generally occurs in a stepwise manner. The first bromination preferentially takes place at the 2-position of the thiophene ring, which is more electron-rich and sterically accessible than other positions. Following the formation of 2-bromo-3-heptylthiophene, the second bromination occurs at the 5-position, yielding the desired this compound. ethz.ch
Achieving high selectivity for the 2,5-dibromo isomer is crucial. Alternative bromination at the 4-position can occur, leading to isomeric impurities that are often difficult to separate. The choice of brominating agent and reaction conditions plays a significant role in directing the selectivity. Reagents such as N-bromosuccinimide (NBS) are commonly employed. newcastle.edu.aursc.org Kinetic studies have shed light on the reaction, indicating that the bromination of 3-hexylthiophene (B156222) using NBS follows a two-step mechanism, with the first bromination having a lower activation energy than the second. A proposed mechanism suggests that NBS acts as an electrophile, first attacking the 2-position and then the 5-position. newcastle.edu.au
Optimization of Reaction Conditions for Enhanced Yield and Purity
Significant efforts have been directed towards optimizing the reaction conditions for the bromination of 3-alkylthiophenes to maximize the yield and purity of the 2,5-dibromo product. Key parameters that are manipulated include the choice of solvent, temperature, and the stoichiometry of the brominating agent.
For instance, the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been shown to be effective. newcastle.edu.au Temperature control is critical; a temperature gradient, starting at a lower temperature for the first bromination and increasing for the second, can lead to full conversion to 2,5-dibromo-3-hexylthiophene (B54134) in a significantly reduced timeframe. newcastle.edu.au Specifically, a two-step temperature approach (15°C for the first step and 30°C for the second) with 2.2 equivalents of NBS can result in over 99% conversion in under 40 minutes. The use of bromine in acetic acid at 20°C for 12 hours has also been reported to achieve greater than 90% selectivity for the 2,5-dibromo product.
Exploration of Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the synthesis of 2,5-dibromo-3-alkylthiophenes, offering significant advantages over traditional batch methods. newcastle.edu.aubeilstein-journals.org Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters such as temperature and residence time. akjournals.combeilstein-journals.org This enhanced control leads to higher yields, improved purity, and significantly increased space-time yields. newcastle.edu.au
Functionalization Strategies and Derivatization of this compound
The two bromine atoms on the this compound molecule provide reactive handles for a variety of functionalization reactions, allowing for the construction of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govnih.gov This reaction has been extensively used to introduce aryl groups onto the this compound scaffold. nih.govmdpi.comnih.gov
The reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com Bases such as potassium phosphate (B84403) (K₃PO₄) are often employed to facilitate the transmetalation step in the catalytic cycle. nih.govmdpi.com Solvents like 1,4-dioxane (B91453), often in a mixture with water, have been found to be effective. nih.govmdpi.com
Research has shown that mono-arylation can be selectively achieved at the 5-position of 2,5-dibromo-3-hexylthiophene, which is attributed to the reduced steric hindrance at this position compared to the 2-position. researchgate.net The electronic properties of the substituents on the arylboronic acid also influence the reaction, with electron-withdrawing groups sometimes enhancing the coupling efficiency. nih.gov It is also possible to achieve double Suzuki cross-coupling to synthesize 2,5-diaryl-3-hexylthiophene derivatives by using an excess of the arylboronic acid. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-3-hexylthiophene
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Various arylboronic acids | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to good | mdpi.com |
| Arylboronic acids | Pd(PPh₃)₄ (6) | Potassium phosphate | 1,4-Dioxane/H₂O | 90 | 12 | Reasonable | nih.gov |
Stille Cross-Coupling Approaches
The Stille cross-coupling reaction, which pairs an organotin compound with an organohalide using a palladium catalyst, is a robust method for forming carbon-carbon bonds. In the context of 2,5-dibromo-3-alkylthiophenes, this reaction has been instrumental in the synthesis of thiophene-based polymers and oligomers. jcu.edu.aunih.gov While many studies focus on the closely related 2,5-dibromo-3-hexylthiophene, the principles are directly applicable to the heptyl analogue.
The reaction typically involves coupling this compound with a distannylated comonomer. For instance, in the synthesis of polythiophenes, Stille conditions have been used to create polymers with modified electronic properties. nih.gov The choice of catalyst and ligands is critical; sterically demanding phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been shown to improve the scope and efficiency of these couplings, particularly with less activated substrates. nih.gov However, compared to other methods like Negishi or Kumada-type polymerizations, Stille coupling has sometimes resulted in polymers with lower molecular weights. nih.gov
Table 1: Representative Stille Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-Dibromo-3-methylthiophene | Stannylthiophene protected aldehyde | Palladium Catalyst | Functionalized bithiophene | 73% | jcu.edu.au |
Negishi Cross-Coupling and Site-Selectivity
The Negishi cross-coupling reaction, involving an organozinc reagent and an organohalide catalyzed by nickel or palladium, is a highly effective method for synthesizing regioregular poly(3-alkylthiophenes) (P3ATs). organic-chemistry.orgwikipedia.org The synthesis starts with the reaction of 2,5-dibromo-3-alkylthiophene with an organolithium reagent or Grignard reagent, followed by transmetallation with a zinc salt like ZnCl₂ to form the organozinc intermediate. researchgate.net
A key advantage of the Negishi approach is the high regioselectivity that can be achieved. For instance, the use of highly reactive "Rieke" zinc for the oxidative addition to 2,5-dibromo-3-alkylthiophene affords an organozinc intermediate with greater than 98% regioselectivity. nih.govresearchgate.net Subsequent polymerization using a nickel catalyst, such as Ni(dppe)Cl₂ (where dppe is 1,2-bis(diphenylphosphino)ethane), leads to head-to-tail (HT) coupled P3ATs with high regioregularity (>97% HT). nih.govresearchgate.net This control over the polymer's microstructure is crucial as it minimizes steric clashes between adjacent side chains, leading to a more planar backbone, enhanced π-conjugation, and improved charge carrier mobility. researchgate.net
The mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edu Palladium catalysts are often favored for their high functional group tolerance and the high yields they produce. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it exceptionally versatile. wikipedia.org
Table 2: Negishi Coupling for Poly(3-alkylthiophene) Synthesis
| Starting Material | Reagents | Catalyst | Key Feature | Regioregularity | Reference |
|---|---|---|---|---|---|
| 2,5-Dibromo-3-alkylthiophene | 1. Rieke Zn2. Ni(dppe)Cl₂ | Nickel | Forms organozinc intermediate with high selectivity | >98% HT | nih.govresearchgate.net |
Direct Heteroarylation Reactions
Direct Heteroarylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions for synthesizing conjugated polymers. This method avoids the pre-functionalization of monomers into organometallic reagents (organotin, organozinc, or organoboron compounds), thereby reducing synthetic steps and the generation of metallic waste. researchgate.net DArP involves the direct coupling of a C-H bond with a C-X (halide) bond, typically catalyzed by palladium. researchgate.net
In the context of thiophene-based materials, DArP can be used to synthesize polymers and copolymers. For example, statistical copolymers of 3-hexylthiophene (3HT) and 3-hexyl-4-fluorothiophene (3H4FT) have been synthesized by using monobrominated monomers (2-bromo-3-hexylthiophene and 2-bromo-3-hexyl-4-fluorothiophene). umass.edu By adjusting the feed ratio of the monomers, the electronic properties, such as the HOMO energy level, of the resulting copolymer can be precisely tuned. umass.edu
While many DArP strategies involve monomers with both an aryl-halide and an activated C-H bond, the methodology can also be applied to dihalogenated species like this compound. umass.edu In a one-pot reaction, the 2,5-diheteroarylation of 2,5-dibromothiophene (B18171) derivatives has been achieved with a variety of heteroarenes, including thiazoles, furans, and pyrroles, using a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). researchgate.net This demonstrates the potential for DArP to create complex, fully substituted thiophene structures in a single step.
Table 3: Conditions for Direct Heteroarylation of 2,5-Dibromothiophene
| Catalyst (mol %) | Base | Coupling Partner | Temperature (°C) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (0.5) | KOAc | 2-Ethyl-4-methylthiazole (3 equiv) | 140 | 2,5-di(2-ethyl-4-methylthiazol-5-yl)thiophene | 80% | researchgate.net |
Synthesis of Asymmetrically Substituted this compound Derivatives
The two bromine atoms in this compound exhibit different reactivities, enabling the selective synthesis of asymmetrically substituted derivatives. The bromine at the 5-position (C5) is generally more reactive towards cross-coupling than the bromine at the 2-position (C2), a preference attributed to steric hindrance from the adjacent C3-heptyl group. This site-selectivity is particularly evident in Suzuki cross-coupling reactions. mdpi.comnih.govresearchgate.net
By carefully controlling reaction conditions, such as the stoichiometry of the reagents, a single aryl or heteroaryl group can be introduced selectively at the C5 position. A study on the Suzuki coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids demonstrated that mono-arylated products were formed in moderate to good yields. mdpi.comnih.govresearchgate.net The reaction was typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent system like 1,4-dioxane and water. mdpi.comresearchgate.net
This selective mono-functionalization is a powerful tool for building complex molecules. The remaining bromine atom at the C2 position can then be used for a subsequent, different coupling reaction, allowing for the construction of precisely defined, non-symmetrical thiophene-based structures. This stepwise approach provides access to a vast range of derivatives that would be difficult to obtain through other methods. researchgate.net
Table 4: Suzuki Cross-Coupling for Asymmetric Synthesis using 2,5-Dibromo-3-hexylthiophene
| Arylboronic Acid | Catalyst (4 mol%) | Base (1.75 mmol) | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 75% | researchgate.net |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 77% | researchgate.net |
| 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(3-Acetylphenyl)-2-bromo-3-hexylthiophene | 72% | researchgate.net |
The Critical Role of Regioregularity in Poly(3-alkylthiophenes)
The term regioregularity refers to the specific orientation of monomer units within a polymer chain. cmu.edu For poly(3-alkylthiophene)s (P3ATs) like poly(3-heptylthiophene), the asymmetrical nature of the 3-alkylthiophene monomer allows for different coupling possibilities during polymerization. cmu.edursc.orgwikipedia.org
Head-to-Tail (HT) Coupling: The Key to a Planar and Conjugated Polymer
The most desirable arrangement for P3ATs is the head-to-tail (HT) coupling. cmu.edu This configuration minimizes steric hindrance between the alkyl side chains of adjacent thiophene rings. cmu.edu As a result, the polymer backbone can adopt a more planar conformation, which is crucial for maximizing the overlap of π-orbitals along the chain. cmu.eduacs.org This enhanced π-conjugation leads to a smaller bandgap and significantly improved electronic properties, such as higher charge carrier mobility. cmu.educambridge.org The first synthesis of highly regioregular, head-to-tail coupled P3ATs was a significant breakthrough, leading to materials with vastly superior electronic and photonic characteristics compared to their regioirregular counterparts. cmu.eduacs.org
The Impact of Head-to-Head (HH) and Tail-to-Tail (TT) Couplings
In contrast, head-to-head (HH) and tail-to-tail (TT) couplings introduce steric clashes between the alkyl side chains. cmu.edu These unfavorable interactions force the thiophene rings to twist out of plane, disrupting the π-conjugation along the polymer backbone. cmu.educmu.edu This loss of planarity increases the bandgap and is detrimental to the polymer's ability to conduct electricity and its other desirable electronic properties. cmu.educambridge.org Therefore, polymers with a high degree of these regio-defects, known as regioirregular polymers, exhibit significantly poorer performance in electronic devices. acs.org
Grignard Metathesis (GRIM) Polymerization of this compound
The Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing regioregular poly(3-alkylthiophene)s. tdl.orgacs.orgcmu.edu This technique offers excellent control over the polymer's structure and properties.
Kumada Catalyst Transfer Polymerization (KCTP): A Chain-Growth Mechanism
The GRIM polymerization of this compound proceeds via a chain-growth mechanism known as Kumada Catalyst-Transfer Polycondensation (KCTP). tdl.orgnih.govnih.gov This is distinct from a step-growth process. acs.orgscispace.com In KCTP, the nickel catalyst remains associated with the growing polymer chain and is transferred intramolecularly to the end of the chain after each monomer addition. rsc.orgresearchgate.net
The process begins with the formation of a Grignard reagent from this compound. This reaction typically produces a mixture of two regioisomers: 2-bromo-5-(bromomagnesio)-3-heptylthiophene and 2-(bromomagnesio)-5-bromo-3-heptylthiophene. acs.orgcmu.edu However, only one of these isomers is preferentially incorporated into the polymer chain during the subsequent nickel-catalyzed polymerization. cmu.eduacs.org The mechanism involves the initial coupling of two monomer units to form a dimer, followed by the insertion of the Ni(0) catalyst into the carbon-bromine bond of the dimer. The polymer chain then grows through the sequential insertion of monomer units, with the nickel catalyst being transferred along the chain. researchgate.net
The Central Role of Nickel(II) Catalysts
Nickel(II) complexes, particularly those with phosphine ligands like Ni(dppp)Cl2 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), are the most common catalysts for GRIM polymerization. acs.orgacs.orgacs.org These catalysts are crucial for achieving a high degree of regioregularity. cmu.eduacs.org The choice of catalyst and its ligands can significantly influence the polymerization process. acs.orgresearchgate.net
The nickel catalyst facilitates the cross-coupling reaction between the Grignard-functionalized monomer and the growing polymer chain. cmu.edu The steric and electronic properties of the catalyst-ligand system play a vital role in selectively promoting the desired head-to-tail coupling. acs.org The resting state of the catalyst, which is the form it predominantly exists in during the reaction, can vary depending on the specific monomer and reaction conditions, which in turn affects the control over the polymerization. rsc.org For brominated thiophene monomers, a Ni(II)-dithienyl complex is typically the resting state, which is conducive to a controlled polymerization. rsc.org
Controlling Polymer Molecular Weight and Polydispersity
A key advantage of the GRIM polymerization is the ability to control the molecular weight and polydispersity of the resulting poly(3-heptylthiophene). acs.orgscispace.com The molecular weight of the polymer is directly proportional to the molar ratio of the monomer to the nickel initiator. acs.orgscispace.com This "living" or "quasi-living" nature of the polymerization allows for the synthesis of polymers with predetermined molecular weights. acs.orgscispace.com
By carefully controlling the monomer-to-catalyst ratio, it is possible to produce P3HT with a narrow molecular weight distribution, as indicated by a low polydispersity index (PDI). acs.orgscispace.comscientific.net For instance, studies have shown that PDI values between 1.2 and 1.5 are achievable. acs.orgscispace.com This level of control is essential for producing materials with consistent and reproducible properties for electronic applications. nih.govbeilstein-journals.orgrsc.org The addition of salts like LiCl can sometimes be used to further refine the control over polydispersity, although it may slightly affect the regioregularity. scientific.netacs.org
| Parameter | Controlling Factor | Effect on Polymer |
| Regioregularity | Catalyst choice (e.g., Ni(dppp)Cl2), Reaction conditions | High HT content leads to planar conformation and improved electronic properties. cmu.eduacs.org |
| Molecular Weight | Monomer-to-catalyst ratio | Can be predetermined, influencing processability and film morphology. acs.orgscispace.com |
| Polydispersity | Purity of reagents, Reaction control, Additives (e.g., LiCl) | Narrow distribution (low PDI) ensures uniform polymer chains and consistent properties. scispace.comscientific.netacs.org |
Batch vs. Continuous Flow Polymerization Methodologies
The production of poly(3-heptylthiophene) has traditionally been carried out using batch polymerization methods. However, there is a growing interest in continuous flow synthesis due to its potential for improved scalability, reproducibility, and process control. beilstein-journals.orgresearchgate.net
Batch polymerization, while straightforward for laboratory-scale synthesis, can suffer from batch-to-batch variations in molecular weight and polydispersity, especially during scale-up. researchgate.netakjournals.com These inconsistencies can be attributed to challenges in maintaining uniform heat and mass transfer throughout the reaction vessel.
Continuous flow polymerization, on the other hand, offers several advantages. By conducting the reaction in a microreactor or a tube reactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. beilstein-journals.orgresearchgate.netnih.gov This leads to a more consistent product with a narrow molecular weight distribution. akjournals.com Studies have demonstrated the successful synthesis of poly(3-hexylthiophene) (a close analog of poly(3-heptylthiophene)) in bench-top continuous-flow reactors, achieving high molecular weights and comparable regioregularity to batch processes but in shorter reaction times. beilstein-journals.orgbeilstein-journals.org For instance, a telescoped flow process starting from 2,5-dibromo-3-hexylthiophene has been developed, where the Grignard metathesis and subsequent polymerization occur in sequential reactor coils. beilstein-journals.orgnih.gov This approach allows for the synthesis of high-molecular-weight P3HT with good control over the polymerization process. beilstein-journals.org
The key to successful flow polymerization lies in factors such as the solubility of the catalyst and the ability to accurately control the monomer-to-catalyst ratio. beilstein-journals.orgresearchgate.netakjournals.com Researchers have successfully used catalysts like Ni(dppp)Cl₂ dissolved in suitable solvents to facilitate the polymerization in a continuous flow setup. beilstein-journals.orgbeilstein-journals.org
Table 1: Comparison of Batch and Continuous Flow Polymerization for Poly(3-alkylthiophene) Synthesis
| Feature | Batch Polymerization | Continuous Flow Polymerization |
|---|---|---|
| Scalability | Challenging, potential for batch-to-batch variation. researchgate.net | Straightforward scale-up with consistent product quality. beilstein-journals.orgresearchgate.net |
| Process Control | Difficult to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. beilstein-journals.org |
| Reproducibility | Can be inconsistent between batches. akjournals.com | High reproducibility and low batch-to-batch variation. akjournals.com |
| Reaction Time | Generally longer reaction times. | Shorter reaction times can be achieved. beilstein-journals.org |
| Product Quality | Broader molecular weight distribution is common. | Narrower molecular weight distribution (low PDI). akjournals.com |
| Throughput | Limited by reactor size. | High throughput can be achieved. akjournals.com |
Alternative Polymerization Methods for Regioregular Poly(3-heptylthiophene)
Beyond the standard Grignard metathesis (GRIM) polymerization, several alternative methods have been developed to synthesize regioregular poly(3-heptylthiophene) from this compound, each offering distinct advantages.
McCullough Method: Advanced Synthetic Pathways
The McCullough method was a pioneering approach for the synthesis of highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes). cmu.edumdpi.com The original method involves the regiospecific lithiation of 2-bromo-3-alkylthiophene at low temperatures, followed by transmetalation with a magnesium halide to form the Grignard reagent. acs.orgunimib.it Subsequent polymerization using a nickel catalyst, such as Ni(dppp)Cl₂, yields a polymer with a high percentage of HT couplings. cmu.eduunimib.it
A significant drawback of the initial McCullough method is the requirement for cryogenic temperatures and strictly anhydrous conditions, making it less suitable for large-scale production. ethz.ch An improved version, often referred to as the Grignard Metathesis or GRIM method, was later developed by McCullough and his team. ethz.ch This modified approach starts with 2,5-dibromo-3-alkylthiophene and uses an alkyl or vinyl Grignard reagent to induce a metathesis reaction, forming the reactive thienyl Grignard monomer in situ, thus avoiding the need for cryogenic temperatures. ethz.ch
Rieke Method: Low-Temperature Approaches
The Rieke method provides another pathway to regioregular poly(3-alkylthiophenes) and involves the use of highly reactive "Rieke zinc" (Zn*). acs.org In this method, 2,5-dibromo-3-alkylthiophenes are treated with Rieke zinc at low temperatures to generate organozinc intermediates. acs.org These intermediates then undergo polymerization in the presence of a nickel or palladium catalyst to produce the desired head-to-tail poly(3-alkylthiophene). acs.orgacs.org
The Rieke method is known to produce polymers with high regioregularity and well-defined molecular weights. acs.org The choice of catalyst is critical in this method to control the percentage of head-to-tail couplings. acs.org
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) has emerged as a more environmentally friendly and atom-economical alternative for synthesizing conjugated polymers. researchgate.netbohrium.com This method avoids the pre-functionalization of monomers with organometallic groups, instead relying on the direct coupling of C-H bonds with C-halogen bonds. nih.gov For the synthesis of poly(3-heptylthiophene), this typically involves the polymerization of a 2-bromo-3-alkylthiophene monomer. researchgate.net
Significant progress has been made in optimizing DArP conditions to achieve high molecular weight and regioregular poly(3-hexylthiophene). acs.orgosti.gov The choice of catalyst, ligands, and additives is crucial for controlling the polymerization and minimizing side reactions like homocoupling and branching. researchgate.netbohrium.comacs.org For instance, dual-catalytic systems involving both palladium and a C-H activating agent like a silver carboxylate have been developed to achieve chain-growth characteristics and low dispersities. nih.gov
C-H Activated Polymerization for Atom Economy
C-H activated polymerization represents a significant step towards greener and more sustainable synthesis of conjugated polymers by minimizing waste and hazardous reagents. nih.govnsf.gov This approach aims to directly functionalize C-H bonds, thereby reducing the number of synthetic steps required to prepare the monomers. mdpi.com
Solid-State Polymerization of this compound Derivatives
Solid-state polymerization is a technique where monomer crystals are polymerized under external stimuli like heat or light. wikipedia.org This method, also known as topochemical polymerization, can lead to highly crystalline and stereoregular polymers because the monomer alignment in the crystal lattice dictates the polymer's structure. wikipedia.org
While direct solid-state polymerization of this compound itself is not commonly reported, the principles of topochemical polymerization have been extensively studied for diacetylene-containing monomers. wikipedia.orgrdd.edu.iqrsc.org In these systems, the diacetylene units within the crystalline monomer undergo a 1,4-addition polymerization upon exposure to UV light or heat, resulting in a conjugated polydiacetylene backbone. rdd.edu.iqresearchgate.net
The concept can be extended to thiophene derivatives. By designing and synthesizing this compound derivatives that incorporate polymerizable moieties like diacetylenes and that can form suitable crystal packing, it may be possible to achieve solid-state polymerization. rsc.orgrsc.org The success of such an approach would depend on the ability to control the molecular packing in the solid state to facilitate the topochemical reaction. rsc.org This could potentially offer a solvent-free route to highly ordered poly(3-heptylthiophene)-containing materials.
Crystal Engineering and Packing Patterns for Enhanced Order
Specific research on the crystal engineering of poly(3-heptylthiophene) is not widely available. The following discussion is based on extensive studies of the closely related and structurally similar poly(3-hexylthiophene) (P3HT), which is considered a model system for this class of polymers.
The performance of poly(3-alkylthiophenes) in electronic devices is highly dependent on the solid-state morphology, specifically the degree of crystallinity and the orientation of the polymer chains. Crystal engineering aims to control this morphology to enhance properties like charge carrier mobility. For P3HT, the polymer chains typically self-assemble into a lamellar structure, with the thiophene backbones forming π-stacked planes and the alkyl side chains interdigitating in the regions between these planes. rsc.org
Enhanced order is achieved by promoting a high degree of crystallinity and a preferred orientation of these crystalline domains relative to the substrate. Processing techniques play a crucial role in directing this self-assembly. For instance, solution crystallization of P3HT in a microfluidic system has been shown to produce highly aligned, tightly π-stacked fibers. acs.org This flow-processing leads to a significant decrease in the π-π stacking distance and a corresponding increase in hole mobility compared to films prepared by conventional spin-coating. acs.org
Preprocessing of the polymer solution, such as through sonication and aging, followed by specific deposition techniques like vibration-assisted convective deposition, can induce a more ordered 3D crystalline structure. nih.gov These methods promote longer conjugation lengths and enhanced planarization of the polymer backbone, which are beneficial for charge transport. nih.gov The way polymer chains pack in the solid state is complex, and advanced techniques like resonant X-ray diffraction have been used to resolve the precise tilting of the P3HT backbone within the unit cell. rsc.org
The following table summarizes the impact of different processing techniques on the crystalline structure of P3HT.
| Processing Technique | Effect on Crystalline Structure | Outcome |
| Microfluidic Flow | Produces aligned, nanofibrillar structures. | Decreased π-π stacking distance (to 3.72 Å) and increased hole mobility (up to 0.16 cm²/V·s). acs.org |
| Vibration-Assisted Convective Deposition | Leads to enhanced polymer backbone planarization and J-like aggregation. | Formation of a 3D crystalline structure with high charge carrier mobilities (up to 0.14 cm²/V·s). nih.gov |
| Static Cooling with UV Processing | Forms nanofibrillar structures ~20 nm in width and 500-800 nm in length. | Creates a network of nanofibers within the film. acs.org |
| Solution Crystallization in Miniemulsion | Fabricates hollow crystalline polymer nanoparticles (crystalsomes). | Forms a Form I crystal structure with curvature-dependent properties. nih.gov |
Solventless and Catalyst-Free Polymerization Conditions
Specific studies on solventless and catalyst-free polymerization of this compound are not readily found in the literature. The discussion below focuses on advancements made with the analogous 3-hexyl derivative, particularly in the area of catalyst-free photopolymerization.
Conventional synthesis of poly(3-alkylthiophenes) via methods like GRIM polymerization relies on transition-metal catalysts and organic solvents. researchgate.net Eliminating these components is desirable to reduce costs, simplify purification, and minimize environmental impact. While true solventless and catalyst-free polymerization of 2,5-dibromo-3-alkylthiophenes remains a challenge, significant progress has been made in developing catalyst-free methods.
One of the most promising approaches is the photopolymerization of electron-deficient heteroaryl Grignard monomers, which has been extended to electron-rich monomers like the Grignard reagent derived from 2,5-dibromo-3-hexylthiophene (2-MgBr). chemrxiv.orgsemanticscholar.org This method uses visible light to initiate polymerization without the need for a transition-metal catalyst. chemrxiv.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF), often saturated with lithium chloride (LiCl). chemrxiv.orgsemanticscholar.org
Under standard photopolymerization conditions, electron-rich thiophene monomers like 2-MgBr were found to produce only low yields of oligomers (<5%). chemrxiv.org Mechanistic studies suggest that this is due to competing side reactions. chemrxiv.orgsemanticscholar.org However, these findings open a pathway toward developing fully catalyst-free polymerization conditions.
| Polymerization Method | Monomer | Conditions | Key Findings |
| Catalyst-Free Photopolymerization | Grignard of 2,5-dibromo-3-hexylthiophene (2-MgBr) | Visible light, LiCl-saturated THF | Reaction proceeds without a transition-metal catalyst. chemrxiv.orgsemanticscholar.org |
| Catalyst-Free Photopolymerization | 2-MgBr | Standard conditions (as above) | Poor reactivity, yields <5% oligomers due to termination pathways. chemrxiv.org |
| Solvent-Free Oxidative Coupling | Poly(3-hexylthiophene) Grains | Oxidative coupling polymerization | Synthesis of polymer grains that can act as light-responsive liquid marble stabilizers. acs.org |
Photopolymerization Strategies for Conjugated Polymers
As specific photopolymerization strategies for poly(3-heptylthiophene) are not documented, this section details the mechanistic investigations of the catalyst-free photopolymerization of the Grignard reagent derived from 2,5-dibromo-3-hexylthiophene.
Photopolymerization offers a novel route to conjugated polymers, potentially avoiding the use of transition-metal catalysts. semanticscholar.org Research into the photopolymerization of aryl Grignard monomers has provided significant mechanistic insights. chemrxiv.orgsemanticscholar.org This strategy relies on visible light to drive the polymerization of monomers that are typically polymerized using thermal, catalyst-driven methods. chemrxiv.org
The mechanism of this photopolymerization is believed to involve a radical anion as the propagating species with halide end groups. chemrxiv.orgsemanticscholar.org For electron-rich monomers like the Grignard of 2,5-dibromo-3-hexylthiophene, computational and experimental studies suggest that the reaction is hindered by SRN1 (radical-nucleophilic substitution) pathways that lead to rapid termination. semanticscholar.org
Experiments using deuterated solvents (THF-d8) have been instrumental in probing the reaction mechanism. When the photopolymerization of the 3-hexylthiophene Grignard reagent was conducted in THF-d8, deuterium (B1214612) incorporation was observed in the resulting oligomers, which was not seen in control experiments with other monomers. chemrxiv.orgresearchgate.net This suggests that the termination process for this specific monomer involves pathways that abstract hydrogen (or deuterium) from the solvent. chemrxiv.orgsemanticscholar.org Understanding these termination pathways is key to designing more efficient catalyst-free photopolymerization strategies for poly(3-alkylthiophenes).
| Mechanistic Aspect | Experimental/Computational Finding | Implication |
| Propagating Species | Spectroscopic studies suggest a radical anion with halide end groups. | The polymerization proceeds through a light-induced radical mechanism, not a traditional cross-coupling cycle. chemrxiv.orgsemanticscholar.org |
| Role of Light | Higher molecular weight polymers are only produced with visible light irradiation; dark control reactions yield only small oligomers. | Light is essential for the propagation step of the polymerization. chemrxiv.org |
| Monomer Reactivity | Electron-rich thiophene monomers show poor reactivity. | Termination pathways, likely SRN1, are dominant for these monomers under standard photopolymerization conditions. semanticscholar.org |
| Solvent Isotope Effect | Polymerization in THF-d8 leads to deuterium incorporation in the oligomers. | Suggests a termination pathway involving hydrogen abstraction from the solvent. chemrxiv.orgresearchgate.net |
Role in Polymerization and Material Application
The primary role of 2,5-Dibromo-3-heptylthiophene is to serve as the monomer for the synthesis of regioregular poly(3-heptylthiophene), or P3HpT. The polymerization is most effectively carried out using Grignard Metathesis (GRIM) polymerization. nih.gov In this process, the monomer is treated with an alkyl Grignard reagent, which selectively undergoes a magnesium-bromine exchange at one of the bromine positions. A nickel-based catalyst is then added to initiate the cross-coupling polymerization, leading to the formation of the high molecular weight, regioregular polymer. nih.govmdpi.com
The resulting P3HpT is a semiconducting polymer whose properties are of interest for applications in organic electronics. The choice of a heptyl side-chain, as opposed to the more common hexyl chain, can subtly alter the material's performance. Studies on various P3ATs show that increasing the alkyl side-chain length tends to decrease the polymer's melting point and can affect the degree of crystallinity. nih.gov These changes in morphology directly influence the charge carrier mobility and the optical absorption of the polymer thin films, which are critical parameters for the efficiency of solar cells and transistors. Therefore, this compound is a valuable building block for creating materials within the P3AT family to systematically study and optimize these device-relevant properties.
Supramolecular Organization and Morphological Characteristics of Poly 3 Heptylthiophene
Three-Dimensional Ordering in Poly(3-alkylthiophenes)
Regioregular P3ATs are known to self-organize into well-defined, three-dimensional structures, a critical feature for efficient charge transport. nih.gov This ordering can be described at three distinct levels: conformational ordering along the individual polymer backbones, π-stacking of adjacent chains, and the formation of a lamellar structure. nih.gov The combination of these hierarchical levels of organization leads to the excellent electrical properties observed in these materials. nih.gov
The first level of organization involves the conformation of the polymer's conjugated backbone. Steric interactions between the sulfur atoms of adjacent thiophene (B33073) rings and the alkyl side chains can cause twisting of the backbone, disrupting π-orbital overlap. However, in regioregular P3ATs, the chains tend to adopt a planar, all-anti conformation to maximize conjugation. mdpi.com This planarity is crucial because it delocalizes the π-electrons along the polymer chain, which is considered the primary pathway for intrachain charge transport. nist.gov Molecular dynamics simulations and experimental studies have shown that a higher degree of planarity, characterized by smaller dihedral angles between neighboring thiophene rings, directly correlates with improved carrier mobility. mdpi.com Factors such as solvent quality and temperature can influence the chain conformation in solution, which in turn affects the final morphology of the solid-state film. nih.govpnas.orgmdpi.com
Once the polymer backbones achieve a planar conformation, they can interact with neighboring chains through non-covalent forces, primarily π-π interactions. This leads to the formation of "π-stacks," where the planar backbones are arranged cofacially, similar to a stack of coins. researchgate.netacs.org This stacking is essential for interchain charge transport, as it allows charge carriers to "hop" between adjacent polymer chains. acs.org
The distance between the stacked backbones, known as the π-stacking distance, is a critical parameter. X-ray diffraction (XRD) studies on highly oriented P3HT films have determined this distance to be approximately 3.8 Å. mdpi.com Molecular dynamics simulations have yielded similar values, with an average π-π stacking distance of 3.77 Å. mdpi.com The strength of these interactions and the resulting order are highly dependent on the perfection of the polymer's structure, particularly its regioregularity. researchgate.net Closer interchain stacking generally leads to stronger π-π interactions and more efficient charge transport. researchgate.net
| Interaction Type | Typical Distance (P3HT) | Significance |
| π-π Stacking | 3.8 Å | Facilitates interchain charge hopping. |
| Lamellar Spacing | 16-18 Å | Determined by alkyl side chain length. |
This table presents typical interaction distances for poly(3-hexylthiophene) (P3HT), which serve as a close model for poly(3-heptylthiophene).
The final level of three-dimensional order is the formation of a lamellar structure. The π-stacked polymer backbones form two-dimensional conjugated sheets. These sheets then arrange into layers (lamellae) that are separated by the insulating alkyl side chains, which interdigitate in the space between the sheets. cmu.edunih.gov This creates a structure where conductive pathways (the π-stacked backbones) alternate with insulating regions (the alkyl side chains). nih.gov The distance between the lamellae is determined by the length of the alkyl side chains; for P3HT, this is typically in the range of 16-18 Å. mdpi.com
This self-assembly can be hierarchical, with lamellae organizing into larger crystalline domains or nanofibers. rsc.orgbenoitlessard.camdpi.com The orientation of these lamellae relative to a substrate can be controlled through processing conditions and has a profound impact on device performance. researchgate.net An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for field-effect transistors as it aligns the conductive pathways with the direction of current flow. acs.orgrsc.org
Influence of Regioregularity on Crystalline Structure and Order
Regioregularity refers to the specific orientation of the monomer units during polymerization. In 3-alkylthiophenes, this can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) couplings. mdpi.com High regioregularity, typically defined as >95% HT couplings, is paramount for achieving a high degree of crystallinity and order. cmu.edu
The presence of HH defects acts as a "kink" in the polymer chain, disrupting its planarity. nist.gov These defects are typically excluded from the crystalline domains during the self-assembly process, effectively treating the polymer as a copolymer where the defects are non-crystallizable units. nist.govacs.org Consequently, a higher concentration of regiodefects leads to:
Smaller Crystalline Domains : The size of the ordered lamellae is limited by the statistical distance between defects along the chain. nist.govacs.org
Lower Melting Temperature : The melting point of the polymer is depressed, and the melting transition becomes broader as the defect content increases. acs.org
The strong correlation between regioregularity and crystalline structure underscores its importance as a critical material property, as even small differences in regioregularity can lead to significant variations in morphology and electronic performance. nist.govnist.gov For instance, studies have shown that increasing the regioregularity of P3HT from 93% to 98% results in a substantial increase in the most probable crystal lamellar thickness. acs.org
| Regioregularity (%) | Melting Temperature (°C) | Crystallinity (%) | Effect on Structure |
| High (>95%) | Higher | Higher | Forms well-ordered, large crystalline domains with planar backbones. nist.govacs.org |
| Low/Regiorandom | Lower, Broader Transition | Lower | Disordered structure with frequent "kinks" in the backbone, preventing significant crystallization. mdpi.comnist.gov |
This table summarizes the general trends observed for the effect of regioregularity on the properties of poly(3-hexylthiophene).
Microstructure and Nanoscale Morphologies
On a larger scale, the solid-state structure of P3ATs is best described as semi-crystalline. This means the material is not a perfect single crystal but rather a complex, heterogeneous landscape composed of both ordered and disordered regions. researchgate.net The nature and interconnectivity of these domains are crucial for bulk charge transport.
During film formation from solution or melt, the planar, regioregular segments of the polymer chains aggregate and crystallize to form ordered domains, often referred to as nanocrystallites or lamellae. researchgate.netutwente.nl These nanocrystallites are embedded within a matrix of amorphous domains. scl.rs The amorphous regions consist of polymer chains or chain segments that are disordered, with non-planar conformations and no long-range order, including regiodefects and chain ends. nih.govscl.rs
| Domain Type | Structural Characteristics | Role in Charge Transport |
| Nanocrystallites | Ordered, planar backbones, π-stacked, lamellar structure. researchgate.netutwente.nl | High-mobility pathways for efficient charge transport. scl.rs |
| Amorphous Domains | Disordered, non-planar chains, no long-range order. nih.govscl.rs | Act as barriers or traps, limiting overall device performance. aip.org |
Generation of Nanofibers, Nanowires, and Micellar Structures
Poly(3-alkylthiophene)s, synthesized from monomers like 2,5-Dibromo-3-heptylthiophene, exhibit a strong tendency to self-assemble into well-defined, one-dimensional (1D) nanostructures such as nanofibers and nanowires, as well as into spherical or cylindrical micelles. rsc.orgrsc.orgnih.gov This assembly is primarily driven by π-π stacking interactions between the thiophene backbones of adjacent polymer chains.
Nanofibers and Nanowires: The formation of these 1D structures is a common feature of regioregular P3ATs. rsc.org Nanofibers of poly(3-hexylthiophene) (P3HT), a close analog of P3HTP, can be formed by utilizing its interaction with marginal or poor solvents. rsc.org This process often involves dissolving the polymer in a "good" solvent and then introducing a "poor" solvent to induce aggregation and crystallization into fibrous structures. rsc.orgrsc.org The morphology and order within these nanofibers can be controlled by the choice of solvent and the kinetics of their formation. rsc.org For instance, studies on P3HT have shown that self-assembly in toluene (B28343) can produce nanofibers where the polymer chains possess long-range intrachain order, leading to J-aggregate behavior. acs.orgresearchgate.net Similarly, nanowires of P3HT have been produced by subjecting the polymer to nanoscale confinement within templates like anodic aluminum oxide (AAO) or through methods like electric-field-induced formation. rsc.orgrsc.org Template-assisted electrochemical synthesis is another method that combines polymerization and nanostructuring in a single step to produce P3HT nanowires with controlled dimensions. nih.govnih.gov The orientation of polymer crystals within these nanowires is highly dependent on the processing route and confinement dimensions. rsc.org
Micellar Structures: In selective solvents or in the form of block copolymers, P3ATs can form various micellar structures. For example, block copolymers of P3HT with a hydrophilic block like poly(ethylene glycol) (PEG) or poly(acrylic acid) can self-assemble into core-shell micelles in solution. nih.govacs.org The core is typically formed by the aggregation of the hydrophobic P3HT blocks, driven by π-π interactions, while the hydrophilic blocks form the corona, ensuring colloidal stability. acs.org The morphology of these micelles can be controlled by adjusting the block ratios and polymer concentration, leading to the formation of spherical micelles, fibrillar (worm-like) structures, or even complex 2D rectangular platelets. acs.orgacs.org
Table 1: Common Supramolecular Structures of Poly(3-alkylthiophene)s
| Structure Type | Formation Method | Key Driving Force | Typical Dimensions | References |
|---|---|---|---|---|
| Nanofibers | Solvent-antisolvent precipitation; Self-assembly in marginal solvents | π-π stacking, Hydrophobic interactions | Diameter: 5-20 nm; Length: several μm | rsc.orgrsc.orgacs.org |
| Nanowires | Template-assisted synthesis; Electric-field annealing; Melt-processing in nanopores | Confinement effects, Dipolar interactions | Diameter: 15-350 nm; Length: up to several μm | rsc.orgrsc.orgnih.gov |
| Micelles | Self-assembly of block copolymers in selective solvents | Microphase separation, π-π stacking | Varies (spherical, cylindrical, lamellar) | nih.govacs.orgacs.org |
Effects of Alkyl Side Chain Length on Supramolecular Assembly and Interchain Spacing
The length of the alkyl side chain—in this case, the heptyl group in P3HTP—plays a critical role in determining the supramolecular structure and solid-state packing of P3ATs. The side chains provide solubility but also create steric hindrance that influences how the rigid polymer backbones arrange themselves.
The alkyl side chains control the interchain distance (d-spacing) in the lamellar stacking direction and the π-π stacking distance between conjugated backbones. In the solid state, P3ATs typically adopt a semi-crystalline structure characterized by two main X-ray diffraction peaks: a (100) peak at low angles corresponding to the interchain spacing between backbones separated by interdigitated alkyl chains, and a (010) peak at higher angles related to the π-π stacking distance. uobasrah.edu.iqacs.org
Research on a series of poly(3-alkylthiophene)s shows that increasing the side chain length generally leads to:
Increased Interchain Spacing: Longer alkyl chains require more space, leading to a larger lamellar d-spacing, as evidenced by a shift of the (100) diffraction peak to lower 2θ values. chalcogen.rorsc.org
Minimal Change in π-π Stacking: The π-π stacking distance (typically around 3.8 Å) is less affected by the side chain length, as it is governed by the direct interaction of the aromatic backbones. rsc.orgacs.org However, longer side chains can sometimes induce a more face-on orientation of the polymer backbone relative to the substrate, as opposed to the edge-on orientation favored by shorter chains. rsc.org
Altered Crystallinity and Morphology: The length and flexibility of the side chains influence the crystallization kinetics and the resulting morphology. Studies comparing P3HT (hexyl) and poly(3-dodecylthiophene) (P3DDT) have shown that longer side chains can lead to faster backbone dynamics, which may affect the self-organization process. osti.gov The formation of different crystalline polymorphs can also be controlled by the side chain length, which modulates the polymer's solubility and the kinetics of aggregation. rsc.org For P3HT, the interchain backbone correlation in the lamellar direction is found at a Bragg spacing of 1.52 nm in the amorphous phase and the π-π stacking distance is 0.39 nm in the crystalline phase. acs.org
Table 2: Influence of Alkyl Side Chain Length on P3AT Structural Parameters
| Polymer | Alkyl Chain | Typical Interchain d-spacing (100) | Typical π-π Stacking Distance (010) | Primary Orientation on Substrate | References |
|---|---|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | Hexyl (C6) | ~1.64 nm | ~0.38 nm | Edge-on | uobasrah.edu.iqrsc.org |
| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl (C12) | ~2.35 nm | ~0.38 nm | Face-on | rsc.org |
| Poly(diketopyrrolopyrrole-alt-quaterthiophene) | Hexyl (C6) | - | Closer π-π stacking in β2 phase | Edge-on | rsc.org |
| Poly(diketopyrrolopyrrole-alt-quaterthiophene) | Pentadecyl (C15) | - | - | Face-on | rsc.org |
For poly(3-heptylthiophene), the interchain spacing would be expected to be intermediate between that of P3HT and longer-chain P3ATs like poly(3-octylthiophene) (P3OT).
Solvent-Mediated Self-Assembly and Film Formation
The choice of solvent is a powerful tool for controlling the self-assembly of P3HTP and related polymers, both in solution and during the formation of solid thin films. rsc.org The quality of the solvent—its ability to dissolve the polymer—directly influences the polymer's conformation and aggregation state.
In "good" solvents (e.g., chloroform (B151607), toluene at elevated temperatures), P3ATs exist as dissolved, coiled chains, resulting in a solution with a characteristic yellow-orange color. rsc.orgacs.org In "poor" or "marginal" solvents (e.g., hexane, anisole, or mixtures of good/poor solvents), the polymer chains tend to aggregate to minimize contact with the solvent. rsc.orgresearchgate.net This aggregation promotes the formation of ordered, planarized backbones with strong π-π interactions, leading to a distinct color change (thermochromism or solvatochromism) to a deep red or purple color, which is indicative of extended conjugation. rsc.org
This solvent-mediated aggregation is crucial for film formation. The rate of solvent evaporation during film casting processes like spin-coating or drop-casting significantly impacts the final morphology.
Fast Evaporation: Rapid removal of a good solvent tends to trap the polymer chains in a disordered, amorphous state. uobasrah.edu.iq
Slow Evaporation: Slower evaporation allows more time for the polymer chains to self-organize into thermodynamically favorable, semi-crystalline domains. uobasrah.edu.iq This often results in the formation of the desirable nanofibrillar network morphology, which is beneficial for applications like organic photovoltaics and field-effect transistors. rsc.org
Solvent Annealing: Exposing a cast film to a solvent vapor can also promote molecular rearrangement and improve crystallinity. mdpi.com
The interplay between the polymer, its side chains, and the solvent determines the final solid-state structure. For instance, block copolymers containing P3HT form different nanostructures depending on the polarity of the solvent and its selectivity for the different blocks. rsc.orgrsc.org
Table 3: Effect of Solvent on the Self-Assembly and Film Morphology of P3HT
| Solvent Type | Polymer Conformation in Solution | Resulting Film Morphology | Key Characteristics | References |
|---|---|---|---|---|
| Good Solvent (e.g., Chloroform) | Dissolved, random coils (orange solution) | Mostly amorphous, disordered | Low crystallinity, fast evaporation traps disorder | acs.org |
| Poor/Marginal Solvent (e.g., Anisole, p-Xylene) | Aggregated, planar chains (purple solution) | Semi-crystalline, nanofibrillar networks | High crystallinity, ordered domains | rsc.org |
| Mixed Solvents (Good/Poor) | Controlled aggregation | Tunable morphology, from fibers to complex architectures | Allows fine control over the degree of aggregation and fiber morphology | rsc.org |
| Solvent Annealing (e.g., THF vapor) | - | Increased crystallinity in pre-cast films | Promotes reorganization of polymer chains into ordered structures | mdpi.com |
Spectroscopic Probing of Poly 3 Heptylthiophene Structure and Electronic States
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique for investigating the electronic transitions in conjugated polymers. The absorption spectrum of P3HT is dominated by a broad band in the visible region, which corresponds to the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the conjugated backbone. uobasrah.edu.iqresearchgate.net
The primary absorption peak in the UV-Vis spectrum of P3HT relates to the π-π* transition. researchgate.net In dilute solutions of a good solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF), where polymer chains are typically disordered and coiled, the spectrum presents as a broad, structureless band with a maximum absorption around 450 nm. researchgate.netaps.org This feature is characteristic of non-aggregated P3HT chains. aps.org
The energy of this transition is highly sensitive to the effective conjugation length of the polymer backbone—the average length over which the π-electrons are delocalized. A longer effective conjugation length, which results from a more planar, ordered chain conformation, leads to a smaller HOMO-LUMO gap. This, in turn, causes a red-shift (a shift to longer wavelengths) in the absorption maximum. nih.gov Conversely, structural defects or twists in the polymer backbone disrupt conjugation, leading to a blue-shift (a shift to shorter wavelengths). rsc.org
In the solid state, such as in thin films, the absorption spectrum of P3HT exhibits distinct vibronic features, often appearing as shoulders on the main absorption peak. These are typically assigned as the 0-0, 0-1, and 0-2 transitions, where the 0-0 transition is the lowest energy peak. researchgate.net The peak near 556 nm corresponds to the 0-1 transition and is dependent on the conjugation length of the main P3HT chain, while the absorption around 478 nm is associated with the π-π* transition within the chain. researchgate.net
When P3HT chains aggregate in the solid state or in poor solvents, significant changes occur in the UV-Vis absorption spectrum. These changes provide insight into the nature of intermolecular interactions. The formation of ordered, crystalline domains results in the appearance of a well-defined vibronic structure. aip.org
Specifically, three main absorption features can be observed at approximately 515-520 nm (0-2), 550-556 nm (0-1), and 600-610 nm (0-0). researchgate.netnih.gov The appearance and relative intensity of these peaks are direct indicators of polymer ordering. The peak at ~610 nm corresponds to the 0-0 electronic transition and is particularly sensitive to interchain π-π stacking interactions. nih.gov An increase in the intensity of this peak signifies a higher degree of crystallinity and stronger intermolecular coupling. nih.gov The ratio of the intensities of the 0-0 and 0-1 peaks (A₀₋₀/A₀₋₁) is often used as a quantitative measure of the degree of intrachain order and aggregation. acs.org
In molecular systems, aggregates are often classified as H-aggregates (parallel transition dipoles) or J-aggregates (head-to-tail transition dipoles). In P3HT films, parallel π-π packing of multiple chains leads to strong interchain electronic coupling, which is referred to as H-like aggregation. researchgate.net The presence of these well-resolved vibronic peaks is a clear spectroscopic signature of such ordered assemblies. researchgate.net Single crystals of P3HT, which represent a state of very high order, show a remarkable red-shift of the 0-0 transition to as high as 640 nm compared to spin-cast thin films. rsc.org
| State | Approximate Wavelength (nm) | Transition Assignment | Structural Interpretation |
|---|---|---|---|
| Solution (Disordered) | ~450 | π-π* | Individual, coiled polymer chains |
| Thin Film (Ordered Aggregates) | ~520 | 0-2 Vibronic | Increased planarity and aggregation, presence of both intrachain and interchain order |
| ~556 | 0-1 Vibronic | ||
| ~610 | 0-0 Vibronic |
Raman Spectroscopy: Vibrational Analysis and Conformational Insights
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. For conjugated polymers like P3HT, it is particularly sensitive to the conformation of the polymer backbone and the presence of charged species.
The Raman spectrum of neutral, pristine P3HT is dominated by two strong peaks. The most intense band, appearing around 1445 cm⁻¹, is assigned to the symmetric C=C stretching mode of the thiophene (B33073) rings along the conjugated backbone. The second prominent peak, found at approximately 1380 cm⁻¹, corresponds to the C-C intra-ring stretching mode. The positions and widths of these peaks are sensitive to the planarity and order of the polymer chains. aip.orgacs.org
Time-resolved resonance Raman spectroscopy can be used to investigate the conformational relaxation of P3HT chains in solution following photoexcitation. Studies have shown that upon photoexcitation, changes in the resonance enhancement of backbone modes occur on a picosecond timescale, which is interpreted as an evolution in bond lengths along the exciton's backbone due to increased conjugation from torsional reordering. acs.org In blends, contributions from both crystalline (aggregated) and amorphous (unaggregated) P3HT domains can be resolved, allowing for the analysis of excited-state geometry changes in distinct morphological forms. aip.org
Raman spectroscopy is an effective tool for identifying the formation of charge carriers, such as polarons (radical cations) and bipolarons (dications), which are created upon doping. mdpi.com When P3HT is doped, new vibrational modes, known as Raman activated vibrations (RaAV), appear in the spectrum. mdpi.com
The formation of polarons (singly charged segments) leads to a redshift in the C=C symmetric stretching mode compared to the neutral polymer. rsc.org This shift is attributed to the planarization of the singly charged segments. rsc.org As the doping level increases, bipolarons (doubly charged segments) begin to form. The spectral signature of bipolarons is a blueshift of the main Raman peak relative to the polaron peak. rsc.org This allows for the differentiation between the two types of charge carriers. By combining Raman spectroscopy with first-principles calculations, the evolution of the spectra from neutral P3HT to increasingly doped states featuring polarons and eventually bipolarons can be clearly traced. rsc.org
| P3HT State | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Interpretation |
|---|---|---|---|
| Neutral | Symmetric C=C Stretch | ~1445 | Ordered, planar conjugated backbone |
| Polaron (Radical Cation) | Symmetric C=C Stretch | Red-shifted from neutral | Formation of singly charged segments |
| Bipolaron (Dication) | Symmetric C=C Stretch | Blue-shifted from polaron | Formation of doubly charged segments at high doping |
Photoluminescence (PL) Spectroscopy: Excitonic Behavior and Charge Transfer Processes
Photoluminescence (PL) spectroscopy measures the light emitted from a material after it has absorbed photons. For P3HT, PL arises from the radiative recombination of excitons (bound electron-hole pairs) and provides critical information about excited-state dynamics, aggregation, and charge transfer. researchgate.net
In dilute solutions where P3HT exists as isolated chains, the PL spectrum shows a maximum emission around 586 nm. The PL decay in a good solvent is characterized by a time constant of approximately 510 ps, which is assigned to the intra-chain singlet exciton (B1674681). researchgate.net
Upon aggregation in thin films or poor solvents, the PL spectrum is red-shifted compared to the solution phase, and the PL quantum yield is significantly reduced. researchgate.net The emission in films is often dominated by weakly coupled H-aggregates. acs.org The PL spectrum of films can be decomposed into two main bands, with maxima around 645 nm (G2) and 704 nm (G1). The relative intensity of the vibronic peaks in the PL spectrum can be used to determine the exciton coherence length. aip.org
The significant reduction, or quenching, of photoluminescence when P3HT is blended with an electron acceptor material is a strong indicator of efficient photo-induced charge transfer. researchgate.net Ultrafast spectroscopic studies have shown that in P3HT films, quantitative and ultrafast (sub-picosecond) charge separation can occur at the interface with an acceptor, leading to the formation of long-lived mobile charge carriers. aps.org The dynamics of the exciton following photoexcitation can be complex, involving ultrafast self-localization of the primary photoexcitation (~100 fs), followed by exciton formation (~1 ps), and further relaxation through hopping to lower energy sites and conformational planarization of the polymer backbone. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of poly(3-alkylthiophene)s. It is particularly crucial for quantifying the regioregularity of the polymer chain, which profoundly influences its electronic and optical properties. The arrangement of the alkyl side chains along the polythiophene backbone can result in different regioisomers: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings.
¹H-NMR spectroscopy is the primary method used to quantify the percentage of HT couplings. The chemical shifts of the α-methylene protons (the CH₂ group directly attached to the thiophene ring) are sensitive to the local environment. In a regioregular HT configuration, these proton signals typically appear in the range of δ = 2.8 ppm. In contrast, couplings that are HH or TT result in different magnetic environments, causing the α-methylene proton signals to shift to a different region, typically around δ = 2.5-2.6 ppm. By integrating the areas of these distinct peaks, the percentage of HT linkages can be calculated, providing a direct measure of the polymer's regioregularity. For instance, ¹H-NMR analysis can be used to monitor the conversion of the monomer, 2-bromo-3-hexylthiophene, during polymerization.
High-resolution solid-state ¹³C NMR is also employed to investigate the molecular structure and dynamics of P3HT. Temperature-dependence analysis of ¹³C NMR spectra and spin-lattice relaxation times can reveal transitions in the polymer's solid-state structure, such as a crystal-to-plastic-crystal transition induced by the motion of the aliphatic side groups uobasrah.edu.iq.
Interactive Table: ¹H-NMR Chemical Shifts for Regioregularity Analysis of P3HT
| Coupling Type | Proton Environment | Typical Chemical Shift (ppm) |
|---|---|---|
| Head-to-Tail (HT) | α-methylene protons | ~2.80 |
| Head-to-Head (HH) | α-methylene protons | ~2.55 |
| Tail-to-Tail (TT) | α-methylene protons | ~2.55 |
X-ray Diffraction (XRD): Crystallinity and Lamellar Structure Determination
X-ray Diffraction (XRD) is a powerful technique for probing the crystalline structure of semi-crystalline polymers like P3HT. The ordered packing of polymer chains in the solid state gives rise to distinct diffraction peaks, providing information on crystallinity, molecular orientation, and lamellar structure.
In thin films, P3HT chains often self-assemble into a lamellar structure where crystalline regions of stacked backbones are separated by amorphous regions of alkyl side chains. XRD patterns of P3HT films typically show a strong diffraction peak at a low 2θ angle (around 5.4°), which corresponds to the (100) plane youtube.com. This peak represents the lamellar stacking distance between the polymer backbones along the alkyl side-chain direction, which is approximately 16.0 Å nih.gov. The presence of higher-order (h00) reflections, such as (200) and (300), indicates a high degree of crystalline order.
The orientation of these crystalline domains relative to the substrate is critical for device performance. An "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is generally preferred for applications like field-effect transistors as it facilitates in-plane charge transport. This orientation is confirmed in XRD by the presence of strong (h00) reflections in out-of-plane scans. Grazing incidence X-ray diffraction (GIXD) is an advanced technique used to study the microstructure of thin films, revealing how factors like film thickness and annealing affect crystalline density and texture researchgate.netaip.org. Resonant X-ray diffraction experiments at the sulfur K-edge have even been used to resolve the tilting of the planar polymer backbones within the unit cell acs.org.
Scanning Probe Microscopy Techniques for Morphological Characterization
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography and morphology of P3HT thin films. By scanning a sharp tip over the surface, AFM can map out features on the nanometer scale, providing insights into the film's roughness, domain structure, and crystalline features youtube.com.
AFM images of P3HT films often reveal a nanofibrillar or granular morphology, corresponding to the underlying crystalline structure of the polymer. The size and interconnectivity of these features are highly dependent on processing conditions such as the solvent used, annealing temperature, and the molecular weight of the polymer. For example, AFM has been used to show that post-deposition heat treatment can induce significant phase segregation in P3HT blends acs.org. The technique can also be used to characterize nanoporous P3HT films, where the pore size and distribution can be precisely measured aip.org. In-situ AFM allows for the real-time visualization of processes like nanofiber nucleation and growth on a substrate ysu.am.
Scanning Tunneling Microscopy (STM) for Nanoscale Imaging and Helical Wrapping
Scanning Tunneling Microscopy (STM) offers even higher, sub-molecular resolution, enabling the direct visualization of individual polymer chains and their packing arrangements. The technique relies on quantum tunneling of electrons between a sharp metallic tip and a conductive sample.
STM studies of P3HT monolayers on conductive substrates like highly oriented pyrolytic graphite (HOPG) have provided unprecedented detail about their self-assembly. These images show that P3HT chains form ordered, parallel lamellar structures acs.orgaip.org. High-resolution images can distinguish the arrangement of the hexyl side chains, identifying different packing structures with distinct interchain distances (e.g., ~1.41 nm vs. ~1.52 nm) acs.org. STM can also visualize chain folds, grain boundaries, and other conformational features, allowing for a multi-scale understanding of structural order aip.org. Furthermore, STM has been instrumental in visualizing the helical wrapping of P3HT chains around single-walled carbon nanotubes (SWNTs), confirming a stacking distance that indicates a strong π-π interaction between the polymer and the nanotube researchgate.net.
Scanning Tunneling Spectroscopy (STS) for Local Electronic Structure
Scanning Tunneling Spectroscopy (STS) is a derivative of STM that provides information about the local electronic density of states (LDOS) of a material. By holding the STM tip at a fixed position and sweeping the bias voltage, a current-voltage (I-V) curve is generated, which is related to the sample's LDOS.
STS has been used to probe the electronic properties of P3HT at the nanoscale. For example, in a P3HT-SWNT hybrid system, STS was performed on both the bare nanotube section and the section coiled with the polymer researchgate.net. The results showed that the LDOS of the bare nanotube was not perturbed by the polymer wrapping nearby. On the coiled section, however, a rectifying I-V characteristic was observed, providing direct evidence of charge transfer from the P3HT to the nanotube researchgate.net. This ability to map local electronic properties is crucial for understanding the operation of nanoscale electronic devices.
Electron Microscopy for Microstructural Visualization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the microstructure of P3HT on a scale ranging from nanometers to micrometers.
Scanning Electron Microscopy (SEM) provides information about the surface morphology of materials. SEM images of P3HT films can reveal details about the texture, porosity, and large-scale ordering. For instance, SEM has been used to show that electrodeposited P3HT can form a highly nanostructured, fibrous network nih.gov. It is also used to characterize electrospun nanofibers of P3HT, revealing their diameter, alignment, and surface morphology nih.govntu.edu.twnih.gov.
Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure of the material. TEM is particularly useful for visualizing P3HT nanofibers and nanocrystals. By analyzing aggregates of P3HT, TEM can reveal the formation of crystalline nanoneedles or lamellar structures depending on the processing conditions. Selected-area electron diffraction (SAED) patterns obtained in a TEM can provide crystallographic information, confirming the packing structure and orientation of the polymer chains within these nanostructures aip.org.
Interactive Table: Comparison of Microscopy Techniques for P3HT Characterization
| Technique | Information Obtained | Typical Resolution | Key Application for P3HT |
|---|---|---|---|
| AFM | Surface topography, roughness, phase separation, fibril morphology | 1-10 nm | Visualizing surface of thin films for solar cells and transistors. |
| STM | Sub-molecular arrangement, chain packing, conformational details | < 1 nm | Studying self-assembly of P3HT monolayers on conductive substrates. |
| STS | Local Density of States (LDOS), electronic properties | < 1 nm | Probing charge transfer at P3HT/nanotube interfaces. |
| SEM | Surface morphology, fiber alignment, large-scale structure | 10-100 nm | Characterizing electrospun nanofibers and film texture. |
| TEM | Internal microstructure, nanocrystal shape, diffraction patterns | < 1 nm | Imaging individual nanofibers and determining crystallinity via SAED. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the nanoscale morphology and crystalline structure of poly(3-alkylthiophene) films. TEM analysis provides direct visualization of the ordered structures that govern the material's electronic properties.
Researchers have used TEM to observe the self-assembled nanostructures within P3HT films. These studies reveal that P3HT can form well-defined nanowires, which are crucial for efficient charge transport. researchgate.net The images can distinguish between crystalline and amorphous regions within the polymer matrix. For instance, in blends of P3HT with other materials like multi-walled carbon nanotubes (MWNTs), TEM can confirm the embedding and distribution of the nanotubes within the polymer. researchgate.net
Furthermore, selected-area electron diffraction (SAED), a technique performed within a TEM, provides critical information about the crystal structure and orientation of the polymer chains. tandfonline.com By analyzing the diffraction patterns, it is possible to determine the packing arrangement of the thiophene rings. For example, diffraction patterns can confirm an "edge-on" orientation, where the polymer backbones are aligned parallel to the substrate, a configuration that is beneficial for charge transport in devices like field-effect transistors. tandfonline.com TEM images of P3HT blended with other nanoparticles, such as silver-doped copper sulfide, have shown the formation and uniform distribution of various structures like discs and spheres, with sizes ranging from approximately 10 to 25 nm. mdpi.com This level of detailed structural analysis is crucial for understanding how morphology influences device performance.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface topography and morphology of poly(3-alkylthiophene) films. Unlike TEM, which probes the internal structure, SEM provides a detailed view of the film's surface, which is critical for applications where interfacial properties are important.
Studies using SEM have revealed a variety of surface morphologies depending on the film preparation and processing conditions. For example, electrochemically synthesized P3HT films can exhibit a granular or globular surface structure. researchgate.net In other preparations, P3HT has been shown to form clusters of flower-like structures or wrinkled, crinkly morphologies with flaky, leaf-like features. researchgate.net The specific morphology is influenced by factors such as the solvent used for deposition and any subsequent annealing processes. nih.gov
SEM is also highly effective at visualizing the effects of processing on the film's microstructure. For instance, researchers have used SEM to show how controlled sonication can optimize the microstructure of P3HT films, leading to surfaces with specific properties like superhydrophobicity. researchgate.net When P3HT is used in nanofiber composites for biosensor applications, SEM is used to characterize the fiber morphology, confirming that the addition of P3HT can alter the structure from smooth fibers to a beaded morphology depending on its concentration. youtube.com These topographical details are vital for controlling the interfaces in electronic and bioelectronic devices. youtube.com
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers like poly(3-heptylthiophene). The molecular weight (MW) and polydispersity index (PDI, Mw/Mn) are critical parameters that significantly influence the polymer's solubility, processability, and ultimate electronic and optical properties. kpi.uaacs.org
GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI. kpi.ua A lower PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving predictable and reproducible material properties.
Systematic GPC studies on poly(3-alkylthiophene)s have shown how synthesis conditions affect the resulting molecular weight. For instance, in electrochemical polymerization, the molecular weight of poly(3-alkylthiophene)s generally increases as the applied potential is raised within a certain range (e.g., 1.3-1.7 V). kpi.ua For P3HT synthesized via Grignard metathesis (GRIM) polymerization, GPC has been used to confirm that the molecular weight can be controlled by adjusting the monomer-to-catalyst ratio, with resulting polymers having PDIs typically between 1.1 and 1.5. researchgate.netnih.gov However, it has been noted that GPC analysis using standard polystyrene calibration may overestimate the true molecular weight of stiffer conjugated polymers like P3HT. nsf.gov
The following table presents representative GPC data for poly(3-hexylthiophene) synthesized under various conditions, illustrating the typical range of molecular weights and polydispersity indices achieved.
| Synthesis Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| Electrochemical (1.35 V) | 4.7 | 21.0 | 4.47 | kpi.ua |
| Electrochemical (1.5 V) | 9.5 | 45.0 | 4.74 | kpi.ua |
| GRIM Polymerization | 3.8 | - | 1.1 | researchgate.net |
| GRIM Polymerization | 39.0 | - | - | nih.gov |
| Commercial Sample | 54.8 | - | - | nsf.gov |
Theoretical and Computational Approaches to Poly 3 Heptylthiophene Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become powerful methods for investigating the electronic and optical properties of conjugated polymers. science.govcecam.org These quantum chemical calculations offer a detailed picture of how the arrangement of atoms influences the behavior of electrons within the polymer chain.
DFT calculations are instrumental in determining the electronic structure of poly(3-heptylthiophene), particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.come3s-conferences.org The energy difference between these orbitals, known as the energy band gap (Egap), is a critical parameter that governs the polymer's optical and electronic properties. researchgate.netscispace.com
Theoretical studies have shown that the band gap of polythiophenes is influenced by the degree of π-conjugation along the polymer backbone. researchgate.netscispace.com For instance, DFT calculations performed on oligomers of varying lengths can predict how the band gap changes with the number of repeating thiophene (B33073) units. mdpi.com These calculations often employ hybrid functionals like B3LYP, which have been shown to provide results in good agreement with experimental data for thiophene-based systems. nectec.or.th The choice of basis set, such as 6-31G(d,p), is also a crucial factor in obtaining accurate results. scispace.com
The electronic properties of P3HT can be fine-tuned by introducing different substituent groups. researchgate.netmdpi.com DFT studies can model the effects of electron-donating or electron-withdrawing groups on the HOMO and LUMO levels, thereby predicting changes in the band gap. researchgate.netmdpi.com For example, substituting the polymer with electron-donating groups can increase the energy of the HOMO, leading to a smaller band gap. scispace.com
| Computational Method | Property Investigated | Key Findings | References |
|---|---|---|---|
| DFT/B3LYP/6-31G(d,p) | Electronic Structure, HOMO/LUMO, Band Gap | The energy gap is related to the π-conjugation in the polymer backbone. Substitutions at the 3 and 5 positions affect the electronic properties. | researchgate.netscispace.com |
| TD-DFT/CAM-B3LYP | Excitation Energies, Absorption Spectra | Can simulate electronic absorption spectra and calculate transition energies. | researchgate.net |
| DFT/B3LYP/6-311+G(d) | Solvent Effects on Electronic Properties | The presence of solvents like chloroform (B151607) and THF has a minor effect on the HOMO, LUMO, and energy gap. | researchgate.net |
Time-Dependent Density Functional Theory (TDDFT) is a key computational tool for predicting the non-linear optical (NLO) properties of materials. core.ac.uknih.govdtic.mil These properties are of great interest for applications in photonics and optoelectronics. The third-order NLO properties, characterized by the second hyperpolarizability (γ), can be calculated using TDDFT methods. nih.gov
Computational studies have shown that the NLO response of conjugated polymers is strongly linked to their electronic structure and conjugation length. nih.gov By designing molecules with an acceptor-donor-acceptor (A-D-A) framework, it is possible to enhance the third-order NLO response. nih.gov TDDFT calculations, often using functionals like CAM-B3LYP and a high-accuracy basis set such as aug-cc-pVDZ, can effectively model these systems and predict their NLO properties. nih.gov The calculations can reveal how modifications to the molecular structure, such as extending the π-conjugated bridge, can lead to a smaller energy gap and a larger NLO response. nih.gov
The conformation of the poly(3-heptylthiophene) chain, specifically the planarity of the thiophene rings, has a significant impact on the electronic properties of the material. nih.gov A more planar conformation leads to better π-orbital overlap and, consequently, enhanced charge carrier mobility. DFT calculations can be used to investigate the torsional potential between adjacent thiophene rings and to determine the preferred conformation in different environments. tue.nl
Studies have shown that regioregular P3HT tends to form a layered structure where the thiophene main chains are packed laterally, separated by the alkyl side chains. nih.gov The degree of order and crystallinity is influenced by factors such as molecular weight and processing conditions. ethz.ch Theoretical models can explore the relative stability of different crystalline polymorphs and the conformational changes that occur during phase transitions. acs.org For instance, simulations can shed light on the transition from a more disordered, amorphous phase to a more ordered, crystalline phase upon annealing. nih.gov
The properties of poly(3-heptylthiophene) can be influenced by its environment, including the solvent it is dissolved in and the presence of external electric fields. researchgate.netnih.gov Computational methods can provide a molecular-level understanding of these effects.
DFT calculations coupled with continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used to study the effect of different solvents on the electronic structure and properties of P3HT. researchgate.netijcce.ac.ir These studies can help in understanding the solubility characteristics of the polymer and how the solvent choice can influence the conformation and aggregation of the polymer chains in solution. researchgate.net For example, calculations have shown that while solvents like chloroform and tetrahydrofuran (B95107) (THF) can have an effect on the molecular geometry, their impact on the HOMO, LUMO, and energy gap may be minimal. researchgate.net
The application of an external electric field can also modify the structural and electronic properties of P3HT. nih.govresearchgate.net DFT calculations can be employed to investigate how an electric field affects the geometry, vibrational spectra (Raman and IR), and electronic properties of the polymer. researchgate.netcbu.edu.tr Studies have indicated that an external electric field can induce changes in the band gap and the reorganization energy. researchgate.net It has been shown that an increasing electric field can lead to an increase in electron-phonon coupling, which can result in the formation of bound polarons. researchgate.net However, significant effects on the structural properties may only occur at very high field strengths. researchgate.net
Molecular Dynamics Simulations: Understanding Chain Dynamics and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior and self-assembly of polymer chains. nih.gov By simulating the motion of atoms and molecules over time, MD can provide insights into how P3HT chains organize themselves in solution and in the solid state. nih.govuni-bayreuth.de
MD simulations, using both atomistic and coarse-grained models, have been employed to study the conformation of single poly(3-hexylthiophene) chains as a function of temperature. uni-bayreuth.debohrium.com These simulations have revealed that isolated chains can form structures such as bundles and toroids, with bundles becoming more prevalent at lower temperatures. uni-bayreuth.de The stability of specific conformations, like helical structures, has also been investigated. tue.nltue.nl For example, in-vacuo simulations have shown that a helical P3HT structure is stable at room temperature but collapses at higher temperatures. tue.nlbohrium.comtue.nl The presence of an amorphous polymer surrounding can inhibit the destruction of the helix at elevated temperatures. tue.nltue.nl
The choice of force field is critical for the accuracy of MD simulations. bohrium.com Different force fields, such as Gromos, OPLS-AA, and Amber, have been used to model P3HT, with some providing better agreement with experimental data for certain properties. bohrium.com Coarse-grained models, like the Martini force field, offer a computationally efficient way to study larger systems and longer timescales, and have shown good agreement with fully atomistic models. uni-bayreuth.de
MD simulations are also used to predict the self-assembly of P3HT, which is crucial for controlling the morphology of thin films for applications in organic photovoltaics. nih.gov By simulating the system at various temperatures and solvent qualities, it is possible to generate a phase diagram that shows the conditions under which ordered structures are formed. nih.gov These simulations have indicated that the highest degree of order is often achieved in good solvents just below the melting temperature. nih.gov
| Simulation Type | Focus of Study | Key Findings | References |
|---|---|---|---|
| Atomistic and Coarse-Grained MD | Single chain conformation vs. temperature | Chains form bundle and toroid structures. Coarse-grained models agree well with atomistic models. | uni-bayreuth.de |
| Atomistic MD (GROMACS) | Stability of helical P3HT structure | Helical structure is stable at 300 K but collapses at higher temperatures (425 K, 600 K). Amorphous surrounding enhances stability. | tue.nlbohrium.comtue.nl |
| MD with Optimized Force-Field | Self-assembly and phase diagram | Highest order is achieved in good solvents just below the melting temperature. Predicts melting temperatures in the range of 400-600 K. | nih.gov |
Computational Analysis of Reaction Mechanisms and Intermediates
Computational chemistry plays a vital role in elucidating the mechanisms of polymerization reactions used to synthesize poly(3-heptylthiophene), such as Grignard Metathesis (GRIM) polymerization. nih.govrsc.org By modeling the reaction pathways and the energies of intermediates and transition states, it is possible to understand the factors that control the polymerization process, including the regioselectivity. nih.gov
Quantum chemical studies, often using DFT, have been conducted to investigate the initiation and propagation steps of thiophene polymerization. researchgate.net For example, in the polymerization of 2,5-dibromo-3-alkylthiophenes catalyzed by nickel or palladium complexes, computational analysis can shed light on the role of the catalyst and ligands in the reaction cycle. nih.govrsc.org The mechanism typically involves steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov
Computational studies have explored the origin of head-to-tail (HT) selectivity in the polymerization of 3-alkylthiophenes. nih.gov By calculating the energy profiles for different coupling modes, researchers can determine the most favorable reaction pathway that leads to the desired regioregular polymer. nih.gov These studies have highlighted the importance of steric factors, which can be quantified using methods like the analysis of buried volume. nih.gov The nature of the transition metal in the catalyst (e.g., Ni, Pd, Pt) has also been shown to significantly affect the kinetics of the polymerization and the regioregularity of the resulting polymer. rsc.org Furthermore, computational models have demonstrated the need to include explicit solvent molecules in the calculations to accurately represent the reaction environment. researchgate.net
Structure-Property Relationship Elucidation through Computational Modeling
Computational modeling has become an indispensable tool for understanding the intricate relationships between the molecular structure of poly(3-alkylthiophenes) (P3ATs) and their resulting material properties. Although direct computational studies on 2,5-Dibromo-3-heptylthiophene are not extensively documented in public literature, a wealth of theoretical research on its close analog, poly(3-hexylthiophene) (P3HT), provides profound insights that are largely applicable to poly(3-heptylthiophene) (P3HTP). These computational approaches, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, allow for the prediction and explanation of electronic, optical, and structural characteristics from first principles.
Theoretical simulations have been instrumental in understanding how factors like chain length, regioregularity, and side-chain conformation influence the performance of these materials in electronic devices. rsc.org By modeling oligomers and polymer chains, researchers can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the electronic bandgap, and charge carrier mobility.
Density Functional Theory (DFT) Approaches
DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of P3ATs, DFT has been successfully employed to study the geometries and frontier orbitals of these polymers. rsc.org Theoretical simulations using DFT have shown that the energy bandgap of conjugated polymers decreases as the number of repeating monomer units increases. rsc.org
First-principles DFT methods have been used to investigate the structural and electronic properties of regioregular head-to-tail P3HT crystals. researchgate.net These studies have revealed that the electronic properties are strongly influenced by the magnitude of π-π interactions, which are in turn governed by structural organization parameters like the interchain distance in the stacking direction. researchgate.net For instance, moving from a disordered to a more tightly packed polymer crystal can significantly decrease the direct bandgap by approximately 0.8 eV. researchgate.net
The table below summarizes key findings from DFT studies on P3HT, which can be extrapolated to understand the behavior of P3HTP.
| Parameter | Influence of Structural Organization | Computational Finding |
| Direct Bandgap | Decreases with tighter packing | A decrease of ~0.8 eV from disordered to tightly packed crystal. researchgate.net |
| HOMO/LUMO Dispersion | Increases with tighter packing | HOMO dispersion increases by 0.60 eV; LUMO dispersion by 1.33 eV. researchgate.net |
| Crystal Stability | Staggered structure is most stable | 875 meV/monomer more stable than isolated chains. researchgate.net |
| Regioregularity | Affects electronic properties | Improved regioregularity enhances charge transport. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movements of atoms and molecules. This approach is particularly useful for understanding the dynamic behavior of polymer chains, including their packing in the solid state and their conformational changes with temperature. acs.org
MD simulations have been employed to study the effect of chain length and temperature on the conformational properties of amorphous regioregular P3HT. acs.org These simulations have shown that the density and persistence length of amorphous P3HT increase with chain length, eventually reaching a plateau. acs.org Such studies are crucial for understanding the morphology of the amorphous phase in semicrystalline P3ATs.
Furthermore, MD simulations have been used to investigate the energetically favorable orientations of P3HT on different surfaces, a critical aspect for controlling the performance of thin-film devices. nih.gov These simulations have demonstrated that an "edge-on" orientation is often more energetically favorable. nih.gov The interplay between intermolecular interactions with the substrate and between the polymer chains themselves dictates the final molecular orientation. nih.gov
The following table presents findings from MD simulations on P3HT, offering insights into the expected behavior of P3HTP.
| Property | Factor Investigated | Key Finding from MD Simulations |
| Density & Persistence Length | Chain Length in Amorphous Phase | Increase with chain length, approaching asymptotic values. acs.org |
| Molecular Orientation | Substrate Interaction | "Edge-on" orientation is often energetically favored over "face-on". nih.gov |
| Polymorphism | Temperature | Can model transitions between different crystalline forms. acs.org |
| Crystal Structure Stability | Thermal Relaxation | Simulated systems show stability at room temperature with minor cell parameter adjustments. acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The combination of DFT and MD simulations provides a comprehensive picture of the structure-property relationships in poly(3-alkylthiophene) systems. While the starting monomer, this compound, dictates the fundamental repeating unit, it is the collective behavior of the resulting polymer chains—their regioregularity, packing, and electronic coupling—that ultimately determines the material's performance characteristics. The insights gained from computational studies on P3HT serve as a robust foundation for the design and optimization of poly(3-heptylthiophene)-based materials and devices.
Advanced Research Applications of Poly 3 Heptylthiophene in Organic Electronics and Energy Conversion
Organic Photovoltaics (OPVs) and Solar Cells
Donor Material Functionality in Bulk Heterojunction Devices
In the realm of organic photovoltaics (OPVs), poly(3-alkylthiophene)s, including P3HT, are archetypal donor materials. irejournals.comtcichemicals.comresearchgate.net They are commonly employed in a bulk heterojunction (BHJ) architecture, where they are blended with an electron acceptor material, such as a fullerene derivative like rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM). irejournals.comacs.org This blend creates a large-area interface between the donor and acceptor phases, which is crucial for efficient operation. irejournals.comacs.org
The function of P3HT as the donor is to absorb solar photons, leading to the creation of excitons (bound electron-hole pairs). rug.nlcore.ac.uk The morphology of the P3HT:PCBM blend is critical for device performance. acs.org Thermal annealing of the blend film can induce the self-organization of P3HT into microcrystalline structures, which enhances charge transport and improves the spectral overlap with the solar emission. rug.nlcore.ac.uk The simple homopolymer nature of P3HT makes it one of the most well-understood and frequently used polymers in organic photovoltaic research. irejournals.com The solution-processability of P3HT allows for fabrication techniques like spin coating, inkjet printing, and screen printing, which are cost-effective and scalable. irejournals.commdpi.com
Charge Generation and Transport Mechanisms
The fundamental process in a P3HT-based OPV begins with the absorption of light by the polymer, creating excitons. rug.nlcore.ac.uk For these excitons to contribute to the photocurrent, they must diffuse to the donor-acceptor interface and dissociate into free charge carriers. rug.nlcore.ac.uk This dissociation occurs via an ultrafast charge transfer, where the electron is transferred from the excited P3HT (donor) to the acceptor material, while the hole remains on the polymer chain. rug.nlaip.org
Studies on poly(3-hexylthiophene)/fullerene blends have revealed the intricacies of these processes. In well-mixed blends, while most excitons reach the interface to form bound radical pairs, a significant portion undergoes geminate recombination (the electron and hole recombine before separating). acs.org In contrast, in phase-separated blends, which can be achieved through thermal annealing, excitons that reach the interface are more efficiently dissociated into free polarons (charge carriers). acs.org There are two primary pathways for polaron generation: a rapid formation from hot excitons near the interface (occurring in less than 100 femtoseconds) and a slower formation via exciton (B1674681) migration to the interface (on a picosecond timescale). acs.org
Organic Field-Effect Transistors (OFETs): Semiconductor Performance and Mobility
Poly(3-alkylthiophene)s are widely used as the p-type semiconductor layer in organic field-effect transistors (OFETs). tcichemicals.comresearchgate.net The performance of these devices is largely dictated by the charge carrier mobility of the semiconducting polymer. High mobility is desirable for achieving high drive currents and fast switching speeds.
The mobility in P3HT-based OFETs is strongly influenced by the polymer's structural order. nih.gov Regioregular P3HT, where the alkyl side chains are arranged in a consistent head-to-tail fashion, allows for efficient π-π stacking of the conjugated backbones, which facilitates intermolecular charge hopping. spiedigitallibrary.org The method of film deposition plays a crucial role in controlling this structural order. Techniques like dip-coating can induce a preferred orientation of the polymer chains, leading to anisotropic mobility. nih.gov For instance, films with a higher degree of crystalline ordering and an "edge-on" conformation, where the π-stacking direction is parallel to the substrate, exhibit higher field-effect mobility. nih.gov
Researchers have reported high mobilities for P3HT-based OFETs, with values reaching up to 0.1 cm²/V·s and even as high as 0.4 cm²/V·s in some device configurations. rsc.orgresearchgate.net The choice of gate dielectric material and the properties of the semiconductor-dielectric interface are also critical. researchgate.net Using high-k dielectrics can lead to high charge carrier densities at lower gate voltages. Furthermore, modifying the P3HT backbone by introducing acceptor molecules has been shown to increase the field-effect mobility by an order of magnitude. spiedigitallibrary.org
| Device Configuration | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
|---|---|---|---|
| Thermally Cured PVP Gate Dielectric | ~0.1 | 1.2 x 10⁴ | rsc.org |
| Photo-cured PVP Gate Dielectric | 0.06 | 3.0 x 10⁴ | rsc.org |
| Cross-linked Poly(4-vinyl phenol) Dielectric (CHCl₃ solvent) | 0.084 ± 0.006 | - | researchgate.net |
| Top-gated with Pt electrodes | 0.4 | - | researchgate.net |
| Doped with 9-dicyanomethane-fluorene | ~9 x 10⁻³ | ~7 x 10³ | spiedigitallibrary.org |
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Organic light-emitting diodes (OLEDs) and their polymer-based counterparts (PLEDs) are technologies that rely on the electroluminescence of organic materials. sigmaaldrich.comnih.gov These devices consist of one or more organic layers sandwiched between two electrodes. sigmaaldrich.com When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer to form excitons, which then radiatively decay to produce light. sigmaaldrich.comaip.org
While P3HT is primarily known as a hole transport material, its derivatives and other conjugated polymers are used in the emissive layers of PLEDs. nih.govaip.org In a simple PLED architecture, a single polymer layer can function as the emitter and the charge transport medium. sigmaaldrich.com The performance of a PLED is determined by factors such as the efficiency of charge injection, transport, and recombination, as well as the photoluminescence quantum yield of the emissive material.
In some device architectures, P3HT can be a component of the active layer. For example, green-emitting copolymers containing fluorene (B118485) units have been used as the active and light-emitting layers in PLEDs. aip.org The development of new organic materials, including those with "heavy metal-free" emitters, is an active area of research aimed at achieving high-efficiency OLEDs and PLEDs, particularly in the near-infrared region. nih.gov
Perovskite Solar Cells: Hole Transport Material (HTM) Role
In recent years, perovskite solar cells have emerged as a highly efficient photovoltaic technology. A typical perovskite solar cell has a layered structure that includes a perovskite absorber layer, an electron transport layer (ETL), and a hole transport layer (HTL). researchgate.netnih.gov The HTL plays a crucial role in extracting holes from the perovskite layer and transporting them to the anode while simultaneously blocking electrons.
Poly(3-hexylthiophene) has been identified as a promising and cost-effective alternative to the more commonly used and expensive HTMs like spiro-OMeTAD and PTAA. nih.govresearchgate.net P3HT offers excellent optoelectronic properties, high hole mobility, and good stability. nih.govresearchgate.net Devices employing P3HT as the HTL have demonstrated a significant increase in power conversion efficiency, open-circuit voltage, and fill factor compared to devices without an HTL. researchgate.net
One of the advantages of using P3HT is that it can be effective without the need for dopants, which are often hygroscopic and can contribute to the degradation of the perovskite layer. nih.gov Researchers have achieved certified power conversion efficiencies of over 22% with perovskite solar cells using a dopant-free P3HT HTL. nih.gov The use of P3HT has also been shown to enhance the stability of the devices. researchgate.netrsc.org The energy level alignment between the perovskite and the P3HT layer is critical for efficient hole extraction. researchgate.net Composites of P3HT with materials like bamboo-structured carbon nanotubes have been developed to further improve the crystallinity and conductivity of the HTL, leading to enhanced device performance. rsc.org
| Device Architecture/Modification | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| Dopant-free P3HT with wide-bandgap halide perovskite layer | 22.7% (certified) | nih.gov |
| Meso-structured with pristine P3HT | 14.30% | rsc.org |
| Meso-structured with doped P3HT (Li-salt/4-tert-butylpyridine) | 17.55% | rsc.org |
| Large-area module (24.97 cm²) with bar-coated P3HT | 16.0% | nih.gov |
Thermoelectric Devices: Optimizing Material Design for Energy Harvesting
Thermoelectric devices can directly convert waste heat into useful electrical energy, offering a promising avenue for energy harvesting. mdpi.comtandfonline.com The efficiency of a thermoelectric material is quantified by its dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity of the material. tandfonline.com
Conducting polymers like P3HT are being explored as materials for flexible and lightweight thermoelectric generators. mdpi.comrsc.org Compared to inorganic thermoelectric materials, polymers offer advantages such as low thermal conductivity, good mechanical properties, and solution processability. rsc.org P3HT itself is a model system for studying the relationship between electronic and thermal properties in these materials. rsc.org
To be effective in thermoelectric applications, the electrical conductivity of P3HT needs to be significantly enhanced, which is typically achieved through doping. tandfonline.comnih.gov Doping increases the number of charge carriers, thereby boosting electrical conductivity. However, this often comes at the expense of a lower Seebeck coefficient. nih.gov Therefore, a key research focus is to optimize the power factor (the product of the square of the Seebeck coefficient and the electrical conductivity).
Strategies to improve the thermoelectric performance of P3HT include controlling its molecular weight, orientation, and morphology. rsc.org For instance, creating uniaxially aligned films of P3HT through tensile drawing has been shown to enhance the power factor by up to five-fold along the direction of orientation. nih.gov Composites of P3HT with materials like carbon nanotubes have also been investigated, with some flexible thermoelectric generators based on P3HT/CNT nanocomposites demonstrating promising power factors. mdpi.com
Bioelectronic Applications: Opto-Transducers and Biosensing Mechanisms
Poly(3-alkylthiophene)s, including P3HTP, are gaining significant traction in bioelectronics due to their inherent optical and electronic properties, biocompatibility, and chemical tunability. nih.govrsc.org These polymers serve as the active material in various bioelectronic devices, such as opto-transducers and biosensors, which are crucial for detecting biological analytes and interfacing with biological systems.
Opto-transducers based on polythiophenes leverage the material's ability to absorb light and generate an electrical signal, a property that is valuable for stimulating and monitoring cellular activity. nih.gov For instance, photoactive polymer platforms can enhance the neurogenesis of human stem cells through photo-induced electrical stimulation. nih.govacs.org The efficiency of these devices is dependent on the interface between the polymer and the biological environment, where charge transfer occurs. acs.org The structure of the alkyl side chain in P3ATs plays a role in the polymer's ability to interact with and insert into lipid bilayers, a key aspect for developing intracellular electrodes and biosensors. nih.gov
In the domain of biosensing, poly(3-heptylthiophene) is a promising material for the fabrication of organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs). These devices can detect a wide range of biological molecules with high sensitivity.
Organic Field-Effect Transistor (OFET) Biosensors:
OFETs are widely utilized for biodetection due to their signal amplification capabilities and compatibility with biological environments. nih.gov In a typical OFET biosensor, the polythiophene film acts as the semiconducting channel. The surface of the polymer can be functionalized with biorecognition elements, such as antibodies, to specifically capture target analytes. nih.gov The binding of the analyte to the functionalized surface modulates the electrical characteristics of the transistor, such as the drain current, allowing for quantitative detection. For example, P3HT-based OFETs have been successfully used for the label-free detection of immunoglobulin G (IgG) with a detection limit in the picomolar range. nih.gov The performance of these sensors is influenced by the morphology and crystallinity of the polymer film, which are affected by the alkyl side-chain length. uobasrah.edu.iqnih.gov
Organic Electrochemical Transistor (OECT) Biosensors:
The table below summarizes the types of biosensors where poly(3-alkylthiophene)s are applied, with the understanding that poly(3-heptylthiophene) is a relevant material within this class.
| Biosensor Type | Transducer Principle | Analyte Examples | Key Performance Metrics |
| OFET Biosensor | Field-effect modulation | Proteins (e.g., IgG), DNA | High sensitivity, low detection limits (pM range), label-free detection |
| OECT Biosensor | Electrochemical doping/dedoping | Ions, small molecules, enzymes | Operation in aqueous media, signal amplification |
| Opto-transducer | Light-induced charge transfer | Cells (e.g., neurons) | Wireless stimulation, biocompatibility |
Chemosensors and Chemical Detection Systems
Poly(3-heptylthiophene) and its related poly(3-alkylthiophene)s are effective materials for the development of chemosensors due to their sensitivity to various chemical species. sphinxsai.comresearchgate.net The interaction between the analyte and the polymer film leads to changes in the material's conductivity or optical properties, which can be measured to determine the analyte's concentration.
Gas Sensors:
P3AT-based sensors have demonstrated the ability to detect a variety of volatile organic compounds (VOCs) and toxic gases. sphinxsai.commdpi.com The sensing mechanism often involves the analyte molecules adsorbing onto the polymer film and causing a change in the polymer's doping level, which in turn alters its resistance. The sensitivity and selectivity of these sensors can be influenced by the length of the alkyl side chain. For instance, studies on poly(3-alkylthiophene)s have shown that adjusting the side-chain length can facilitate the penetration of gas analytes into the polymer film, thereby enhancing sensor performance. researchgate.net Research indicates that an increase in the alkyl side-chain length beyond a certain point might be detrimental to the mechanical robustness and adhesion of the polymer film. researchgate.net However, some studies have reported that poly(3-dodecylthiophene), which has a longer alkyl side chain, exhibits superior sensing properties for nitrogen dioxide (NO2). researchgate.net This suggests a complex relationship between side-chain length and sensing performance that requires optimization for each target analyte.
Ion and Small Molecule Sensors:
In addition to gases, P3HTP can be used in sensors for detecting ions and small molecules in liquid environments. Organic field-effect transistors can be configured as ion-sensitive field-effect transistors (ISFETs) by operating them in an electrolyte solution. mdpi.com In such devices, the transistor current is sensitive to the concentration of specific ions in the solution. mdpi.com The choice of solvent and the characteristics of the device surface significantly impact the performance of P3HT-based electrolyte-gated organic field-effect transistors (EGOFETs). rsc.orgfrontiersin.orgunica.it
The following table outlines the application of poly(3-alkylthiophene)s in chemosensors, with the acknowledgment that poly(3-heptylthiophene) is a pertinent member of this polymer class.
| Chemosensor Type | Detection Principle | Target Analytes | Performance Characteristics |
| Gas Sensor (Resistive) | Change in electrical resistance upon gas exposure | Volatile Organic Compounds (VOCs), NH3, NO2 | High sensitivity, operation at room temperature |
| Ion-Sensitive FET (ISFET) | Modulation of transistor current by ion concentration | Na+, K+, Ca2+ | Direct ion sensing in solution |
| Electrolyte-Gated OFET (EGOFET) | Field-effect sensing in an electrolyte | Various chemical species | Low-voltage operation, high sensitivity |
Emerging Trends and Future Research Directions
Development of Novel Functionalized 2,5-Dibromo-3-heptylthiophene Monomers
The properties of poly(3-heptylthiophene) are intrinsically linked to the structure of its monomer unit. Consequently, a significant research thrust is the development of new this compound monomers with appended functional groups. This approach allows for the precise tuning of the resulting polymer's electronic, optical, and morphological characteristics.
One promising strategy is the introduction of various aryl groups to the thiophene (B33073) ring. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed to synthesize a range of 5-aryl-2-bromo-3-hexylthiophene derivatives from 2,5-dibromo-3-hexylthiophene (B54134). rsc.orgwikipedia.org This method allows for the attachment of arylboronic acids with different electronic substituents (e.g., -CH3, -OCH3, -Cl, -F), which in turn influences the electronic properties of the resulting thiophene molecules. rsc.orgwikipedia.org Such modifications at the monomer stage can lead to polymers with tailored energy levels and improved performance in electronic devices.
Another avenue of exploration is post-polymerization modification, which offers an alternative to synthesizing functionalized monomers that may not be compatible with polymerization conditions. researchgate.net This involves preparing the base polymer and subsequently introducing functional groups. For example, a facile two-step process involving bromination of the 4-position of the thiophene ring in poly(3-hexylthiophene), followed by a lithium-bromine exchange and reaction with an electrophile, has been demonstrated. researchgate.net This technique has been used to introduce ketone, secondary alcohol, and trimethylsilyl (TMS) groups onto the polymer backbone. researchgate.net Furthermore, the introduction of azide (N3) groups allows for subsequent "click chemistry" reactions, opening up a plethora of possibilities for creating custom P3HT derivatives. researchgate.net These post-polymerization functionalization strategies are directly translatable to poly(3-heptylthiophene), enabling the creation of a wide library of materials from a single starting polymer.
The table below summarizes examples of functional groups that can be introduced to the poly(3-alkylthiophene) backbone, based on research with P3HT.
| Functional Group | Method of Introduction | Potential Impact on Polymer Properties |
| Aryl groups (e.g., 4-methylphenyl, 4-chlorophenyl) | Suzuki cross-coupling at the monomer stage | Modified electronic energy levels, altered solubility |
| Ketones, Secondary Alcohols | Post-polymerization modification | Changes in polarity, potential for hydrogen bonding |
| Trimethylsilyl (TMS) | Post-polymerization modification | Altered solubility and morphology |
| Fluorine | Post-polymerization modification | Minimal backbone twisting, potential for longer conjugation lengths |
| Azide (N3) | Post-polymerization modification | Enables further functionalization via "click chemistry" |
Precision Polymerization for Tailored Architectures and Molecular Weights
The performance of poly(3-heptylthiophene) in electronic devices is highly dependent on its molecular weight, polydispersity (the distribution of molecular weights), and regioregularity (the head-to-tail arrangement of the monomer units). Therefore, precision polymerization techniques that allow for the controlled synthesis of polymers with specific architectures are a major focus of current research.
Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst Transfer Polymerization (KCTP), is a prominent method for achieving this control. rsc.orgresearchgate.net This is a living chain-growth polymerization process that enables the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) with well-defined molecular weights and narrow polydispersity. researchgate.netrsc.org The molecular weight of the resulting polymer can be controlled by adjusting the ratio of the monomer to the nickel catalyst, such as Ni(dppp)Cl2. rsc.orgrsc.org This quasi-living nature of the polymerization allows for the creation of complex polymer architectures, including block copolymers. researchgate.net
The ability to control the polymerization process with such precision opens the door to creating tailored macromolecular structures. For example, sequential monomer addition can be used to synthesize block copolymers, where a block of poly(3-heptylthiophene) is covalently linked to a block of another polymer. This can be used to create materials with unique self-assembly properties and functionalities. Furthermore, the living nature of GRIM polymerization allows for in-situ end-group functionalization. By adding specific Grignard reagents after the polymerization is complete, a wide variety of functional groups can be introduced at the chain ends. rsc.org
Other controlled polymerization techniques are also being explored. Catalyst Transfer Polycondensation (CTP) is another powerful method for producing well-defined conjugated polymers with controlled molecular weight and narrow molecular weight distributions. researchgate.net Additionally, electrochemical polymerization in a flow microreactor has been demonstrated as a new approach for the synthesis and molecular weight control of poly(3-hexylthiophene). nih.gov These advanced polymerization methods are crucial for producing P3HpT with optimized and reproducible properties for high-performance electronic applications.
Advanced Morphological Control for Optimized Device Performance
The arrangement of polymer chains in the solid state, known as morphology, plays a critical role in the performance of organic electronic devices. For poly(3-heptylthiophene), a high degree of crystalline order and the formation of interconnected pathways for charge transport are essential for achieving high charge carrier mobility. Consequently, significant research efforts are directed towards developing advanced methods for controlling the morphology of P3HpT thin films.
The choice of processing conditions has a profound impact on the final film morphology. researchgate.net Key parameters that can be manipulated include:
Solvent Selection: The solvent used to dissolve the polymer before deposition influences the degree of polymer chain ordering in the resulting film. For instance, solvents with higher boiling points can promote a higher degree of order in P3HT films. researchgate.net
Deposition Technique: Methods such as spin coating, blade coating, and vibration-assisted convective deposition can lead to different degrees of intrachain interactions and molecular ordering. nih.gov
Solution Preprocessing: Treatments like sonication and aging of the polymer solution before film casting can induce the disentanglement of polymer chains and promote the formation of more ordered 3D crystalline structures. nih.gov
Post-Deposition Annealing: Both thermal annealing and solvent vapor annealing can be used to enhance the molecular ordering and promote the formation of crystalline nanofibrillar structures. wikipedia.org
Crystallization-driven self-assembly (CDSA) has emerged as a powerful bottom-up approach to create well-defined one-dimensional nanofibers from block copolymers containing a crystallizable P3HT core. rsc.orgrsc.org By carefully controlling the conditions, it is possible to suppress spontaneous nucleation and achieve seeded growth, leading to nanofibers with controllable lengths and low dispersity. rsc.org This level of control over the nanostructure is crucial for fabricating devices with optimized and predictable performance.
Furthermore, the interaction between the polymer and the substrate surface can influence the crystalline microstructure. The polar component of the substrate's surface energy has been shown to play a critical role in determining the morphology of P3HT ultrathin films. rsc.org By understanding and controlling these various factors, researchers can tailor the morphology of P3HpT films to maximize device performance.
Integration of Poly(3-heptylthiophene) in Hybrid Organic-Inorganic Systems
Combining the solution processability and tunable properties of poly(3-heptylthiophene) with the unique electronic and optical characteristics of inorganic materials offers a promising route to high-performance and novel electronic devices. Research in this area is focused on creating hybrid organic-inorganic systems where the interface between the two components is carefully engineered for efficient charge transfer and device operation.
A major application for these hybrid systems is in solar cells .
Perovskite Solar Cells: Poly(3-alkylthiophene)s, particularly P3HT, are being extensively investigated as a cost-effective and stable hole-transport material (HTM) in perovskite solar cells, aiming to replace the more expensive and less stable spiro-OMeTAD. researchgate.netrsc.orgnih.govacs.org Research is focused on modifying the interface between the perovskite and the P3HT layer to improve energy-level alignment and reduce recombination, thereby boosting efficiency and long-term stability. researchgate.netnih.gov
Hybrid Bulk Heterojunction Solar Cells: P3HpT can be blended with inorganic nanoparticles, such as titanium dioxide (TiO2), bismuth sulfide (Bi2S3), or silver (Ag), to form the active layer of a solar cell. researchgate.netlearning-gate.com The inorganic nanoparticles act as electron acceptors, facilitating charge separation at the organic-inorganic interface. The performance of these devices is highly dependent on the concentration of the nanoparticles and the resulting nanomorphology of the blend. researchgate.net
To enhance the interaction and electronic coupling between the polymer and inorganic components, functionalized polymers are being developed. For example, thiol-functionalized P3HT (P3HT-SH) has been shown to improve the nanomorphology and charge transfer in composites with bismuth sulfide nanocrystals, leading to higher power conversion efficiencies in photovoltaic devices. rsc.org
Beyond solar cells, P3HpT is being integrated with other inorganic materials for various electronic applications:
Quantum Dots (QDs): The combination of conjugated polymers like P3HpT with colloidal quantum dots is being explored for a range of optoelectronic devices, including photodetectors and light-emitting diodes (LEDs). rsc.orgresearchgate.netfrontiersin.org
Interfacial Layers in Transistors: P3HpT can be used in conjunction with materials like graphene oxide to form interfacial layers in organic thin-film transistors (OTFTs), which can improve charge injection and transport. mdpi.com
The synergy between the organic polymer and the inorganic material in these hybrid systems opens up new possibilities for creating devices with enhanced performance and novel functionalities.
Computational Design and Prediction of New Poly(3-heptylthiophene) Derivatives
As the complexity and variety of potential poly(3-heptylthiophene) derivatives grow, experimental synthesis and characterization of every new material becomes impractical. Computational modeling and simulation have therefore become indispensable tools for designing and predicting the properties of new P3HpT-based materials before they are synthesized in the lab. These theoretical approaches provide valuable insights into the structure-property relationships that govern the performance of these materials in electronic devices.
Quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic and optical properties of thiophene-based molecules and polymers. These calculations can predict key parameters like:
Electronic Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to assess the suitability of a material for specific applications, such as in solar cells, and to predict the open-circuit voltage.
Optical Absorption Spectra: Theoretical calculations can simulate the absorption spectra of new polymer derivatives, helping to design materials that can efficiently harvest light in a desired region of the solar spectrum.
Molecular Geometry and Conformation: Computational models can predict the preferred three-dimensional structure of polymer chains, including the planarity of the backbone, which is crucial for efficient charge transport.
Molecular dynamics (MD) simulations are employed to study the larger-scale morphology and self-assembly of P3HpT chains. These simulations can provide insights into:
Polymer Crystallinity and Packing: MD can model the process of polymer chains organizing into crystalline domains, which is critical for charge transport.
Interfacial Interactions: In hybrid systems, simulations can be used to study the adhesive energies and optimal geometries at the interface between P3HpT and inorganic materials or other polymers. This is vital for designing efficient charge-transfer interfaces.
Influence of Side Chains: The length and structure of the alkyl side chains significantly impact the polymer's morphology. Computational studies can help to understand and predict these effects, guiding the design of side chains that promote favorable packing and high charge mobility.
By leveraging these computational tools, researchers can screen large numbers of potential P3HpT derivatives in silico, identifying the most promising candidates for experimental synthesis. This rational design approach accelerates the discovery of new materials with enhanced properties for next-generation organic electronics.
Sustainable Synthesis Approaches for Large-Scale Production
For poly(3-heptylthiophene) and its derivatives to be commercially viable for applications like large-area solar cells and flexible electronics, the development of sustainable, cost-effective, and scalable synthesis methods is paramount. Current research is focused on moving away from traditional synthetic routes that may involve harsh reagents, multiple complex steps, or low yields, towards more environmentally friendly and industrially scalable processes.
A key area of focus is the development of "green" polymerization methods. This includes:
Direct Arylation Polycondensation (DArP): This method is gaining attention as a more atom-economical alternative to traditional cross-coupling reactions like Grignard Metathesis (GRIM). DArP avoids the need to pre-functionalize the monomers with organometallic groups, which reduces the number of synthetic steps and the generation of metallic waste.
Use of Greener Solvents: Research is underway to replace chlorinated solvents, which are commonly used in the synthesis and processing of conjugated polymers but pose environmental and health concerns, with more benign alternatives.
Catalyst Optimization: Efforts are being made to develop more efficient and recyclable catalysts for the polymerization of this compound. This includes designing catalysts that can operate under milder reaction conditions and can be easily separated from the final polymer product.
In addition to the polymerization step, the synthesis of the this compound monomer itself is a target for sustainable improvements. This involves exploring more efficient bromination procedures that minimize the use of excess reagents and the formation of byproducts.
Furthermore, continuous-flow synthesis is being explored as a method for the large-scale production of poly(3-alkylthiophene)s. Continuous-flow reactors offer several advantages over traditional batch processes, including better control over reaction parameters, improved reproducibility, and the potential for straightforward scale-up. This technology could be crucial for producing the large quantities of high-purity P3HpT required for commercial applications.
The successful implementation of these sustainable synthesis approaches will not only reduce the environmental impact of producing P3HpT but also lower its manufacturing cost, making it a more attractive material for widespread technological adoption.
Expanding Applications in Emerging Technologies
While organic photovoltaics and thin-film transistors remain major application areas for poly(3-heptylthiophene), its unique combination of properties—semiconductivity, solution processability, and biocompatibility—is driving its exploration in a range of emerging technologies. Researchers are leveraging the versatility of P3HpT to create novel devices with functionalities beyond traditional electronics.
Bioelectronics: The interface between electronics and biological systems is a rapidly growing field. P3HpT is being investigated for various bioelectronic applications due to its potential for biocompatibility and its ability to conduct both ions and electrons.
Biosensors: P3HpT-based organic electrochemical transistors (OECTs) and organic field-effect transistors (OFETs) are being developed as highly sensitive platforms for detecting biological molecules. The semiconducting properties of the polymer can be modulated by interactions with specific analytes, providing a measurable signal.
Cellular Interfaces: The soft and flexible nature of P3HpT makes it suitable for creating interfaces with biological cells and tissues. These interfaces can be used for applications such as cell stimulation and recording of cellular electrical activity.
Flexible and Wearable Electronics: The inherent flexibility of P3HpT makes it an ideal material for fabricating electronic devices on conformable substrates. This is leading to the development of:
Wearable Sensors: P3HpT can be incorporated into wearable devices for monitoring physiological signals, such as heart rate and body temperature, or for detecting environmental factors.
Flexible Displays: As a component in OFETs, P3HpT can be used to create the backplanes for flexible and rollable displays.
Neuromorphic Computing: Electrolyte-gated transistors (EGTs) using P3HpT as the semiconductor are showing promise as building blocks for neuromorphic computing systems, which are designed to mimic the function of the human brain. The ionic-electronic coupling in these devices allows them to exhibit synaptic-like plasticity, a key requirement for brain-inspired computing architectures.
Smart Textiles: The processability of P3HpT allows it to be integrated with fabrics to create "smart textiles." These textiles could have embedded electronic functionalities, such as sensing, energy harvesting, or illumination.
As research continues to refine the properties and processing of poly(3-heptylthiophene), its applications are expected to expand even further into new and innovative technological domains, leveraging its unique advantages over traditional inorganic electronic materials.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-dibromo-3-heptylthiophene?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, bromination of 3-heptylthiophene followed by regioselective dibromination at the 2,5-positions using -bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl) under controlled temperature (0–25°C). Purification involves column chromatography with hexane/dichloromethane gradients. Similar protocols for hexyl analogs emphasize the importance of stoichiometric bromine equivalents and inert atmospheres to prevent side reactions .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns and alkyl chain integrity.
- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves bond lengths/angles (e.g., C–Br distances ~1.9 Å) and packing motifs. Non-crystalline samples may use powder XRD or computational modeling .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight and isotopic patterns for Br atoms .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS guidelines for brominated organics:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store at 2–8°C in amber glass under inert gas (N/Ar) to prevent degradation.
- Spill management: Neutralize with sodium bicarbonate, adsorb with inert material, and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yields of this compound?
- Methodological Answer : Systematic optimization includes:
- Catalyst Screening : Compare Pd(PPh), Pd(OAc), or Ni catalysts for cross-coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (THF, DMF) versus non-polar (toluene) for solubility and reaction kinetics.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24-hour reflux) .
- In-situ Monitoring : Employ TLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically.
Q. How to address contradictions in reported structural or reactivity data for brominated thiophenes?
- Methodological Answer : Resolve discrepancies via:
- Crystallographic Validation : Compare XRD data (e.g., CCDC entries) to identify polymorphic variations or solvent inclusion artifacts .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict bond dissociation energies or regioselectivity trends, reconciling experimental reactivity differences.
- Meta-Analysis : Cross-reference synthesis conditions (e.g., bromination agents, catalysts) across studies to isolate variables causing divergent results .
Q. What methodologies are used to incorporate this compound into organic electronic devices?
- Methodological Answer : Key steps include:
- Polymer Synthesis : Stille or Suzuki coupling to create regioregular conjugated polymers (e.g., poly(3-heptylthiophene)) for semiconducting films .
- Thin-Film Fabrication : Spin-coating/inkjet printing under controlled humidity, followed by annealing (150–200°C) to enhance crystallinity.
- Device Characterization : Use AFM for surface morphology, UV-Vis for bandgap analysis, and FET measurements for charge mobility .
Q. What strategies enable regioselective functionalization of this compound?
- Methodological Answer : Leverage bromine’s electrophilic reactivity:
- Cross-Coupling : Suzuki-Miyaura with aryl boronic acids for C–C bond formation at the 2,5-positions.
- Nucleophilic Substitution : Replace Br with –NH or –SH groups using NaN/LiAlH or thiourea, respectively.
- Protection/Deprotection : Temporarily shield the heptyl chain with silyl ethers during functionalization to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
